2-Phenylimidazole
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 255226. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
2-phenyl-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c1-2-4-8(5-3-1)9-10-6-7-11-9/h1-7H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCUJYXPAKHMBAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7060968 | |
| Record name | 1H-Imidazole, 2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7060968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
670-96-2 | |
| Record name | 2-Phenylimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=670-96-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Phenylimidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000670962 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Phenylimidazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=255226 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Imidazole, 2-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-Imidazole, 2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7060968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenylimidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.530 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-PHENYLIMIDAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7R2590HM4L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Structure of 2-Phenylimidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Phenylimidazole is a heterocyclic aromatic organic compound that has garnered significant interest in various scientific and industrial fields. Its unique structure, featuring a phenyl group attached to an imidazole ring, imparts a range of chemical properties that make it a versatile building block in medicinal chemistry, a crucial component in materials science, and a valuable ligand in coordination chemistry. This technical guide provides a comprehensive overview of the core chemical properties, structure, synthesis, and key applications of this compound, with a focus on experimental protocols and data relevant to researchers and professionals in drug development.
Chemical Structure and Identification
This compound consists of a five-membered imidazole ring substituted with a phenyl group at the 2-position. The presence of both aromatic systems and nitrogen heteroatoms defines its chemical reactivity and physical properties.
Molecular Structure:
-
Chemical Name: 2-Phenyl-1H-imidazole
-
CAS Number: 670-96-2
-
Molecular Formula: C₉H₈N₂
-
Molecular Weight: 144.17 g/mol
-
InChI Key: ZCUJYXPAKHMBAZ-UHFFFAOYSA-N
-
SMILES: c1ccc(cc1)c2ncc[nH]2
Physicochemical Properties
The quantitative physicochemical properties of this compound are summarized in the table below, providing a quick reference for experimental design and application.
| Property | Value | Reference |
| Physical State | White to pale yellow crystalline powder | [1] |
| Melting Point | 142-148 °C | [2][3] |
| Boiling Point | 340 °C | [2] |
| Density | 0.6 g/cm³ | [2] |
| pKa | 13.00 ± 0.10 (predicted) | |
| Solubility | Soluble in methanol. Sparingly soluble in water. | |
| LogP (Octanol/Water) | 1.29 at 25°C and pH 7.5 | |
| Flash Point | 200 °C | |
| Vapor Pressure | 0.009 Pa at 20°C |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
-
¹H NMR: The proton NMR spectrum of this compound typically shows characteristic signals for the phenyl and imidazole protons.
-
¹³C NMR: The carbon NMR spectrum provides information about the carbon skeleton of the molecule.
-
FTIR: The infrared spectrum reveals the presence of characteristic functional groups, such as N-H and C=N stretching vibrations.
-
Mass Spectrometry: The mass spectrum confirms the molecular weight of the compound.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and characterization of this compound.
Synthesis of this compound via Debus-Radziszewski Reaction
The most common method for synthesizing this compound is the Debus-Radziszewski reaction, which involves the condensation of a 1,2-dicarbonyl compound (glyoxal), an aldehyde (benzaldehyde), and ammonia.
Materials:
-
Benzaldehyde
-
Glyoxal (40% aqueous solution)
-
Ammonium hydroxide or ammonium acetate
-
Ethanol
-
Glacial acetic acid (optional, as a solvent)
-
Ice-water
-
Ethyl acetate
-
Hexane
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzaldehyde (1 mmol) in a suitable solvent such as ethanol.
-
Add glyoxal (1 mmol) and a source of ammonia, such as ammonium acetate or an aqueous solution of ammonia.
-
The reaction mixture is then heated, often to around 80°C, and stirred for a specified period, which can range from a few hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a solvent system like ethyl acetate/hexane (1:3).
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The product is often precipitated by pouring the reaction mixture into ice-water.
-
The solid product is collected by filtration, washed with cold water, and then dried.
-
Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol.
Diagram of Synthesis and Purification Workflow:
Caption: Workflow for the synthesis and purification of this compound.
Characterization Protocols
The melting point of a compound is a key indicator of its purity.
Apparatus:
-
Melting point apparatus
-
Capillary tubes
-
Spatula
Procedure:
-
Ensure the this compound sample is dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature about 15-20°C below the expected melting point.
-
Then, decrease the heating rate to 1-2°C per minute to ensure accurate measurement.
-
Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a clear liquid (the end of the melting range). A pure compound should have a sharp melting range of 1-2°C.
The shake-flask method is a common technique to determine the equilibrium solubility of a compound.
Materials:
-
This compound
-
Solvent of interest (e.g., water, buffers of different pH)
-
Vials with screw caps
-
Shaker or agitator
-
Centrifuge or filtration apparatus
-
Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Add an excess amount of this compound to a known volume of the solvent in a vial. The excess solid is necessary to ensure that a saturated solution is formed.
-
Seal the vials and place them in a shaker or agitator at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
After equilibration, separate the undissolved solid from the solution by centrifugation or filtration. Care must be taken to avoid any temperature changes during this step.
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Determine the concentration of this compound in the diluted solution using a calibrated analytical method.
-
Calculate the original solubility by taking the dilution factor into account.
¹H and ¹³C NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.
Data Acquisition:
-
Place the NMR tube in the spectrometer.
-
Acquire the ¹H NMR spectrum. A typical acquisition involves 16-32 scans.
-
Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay are typically required.
FTIR Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place the mixture in a pellet press and apply pressure to form a thin, transparent pellet.
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire the infrared spectrum, typically in the range of 4000-400 cm⁻¹.
Applications in Drug Development and Materials Science
This compound serves as a versatile intermediate and building block in several key areas.
Intermediate in Antifungal Agent Synthesis
Many antifungal drugs of the azole class contain an imidazole ring. This compound can be a precursor for the synthesis of more complex antifungal agents. The synthesis often involves N-alkylation or N-arylation of the imidazole ring, followed by further functionalization.
Logical Diagram of this compound in Antifungal Synthesis:
Caption: Synthetic pathway from this compound to complex antifungal agents.
Curing Agent for Epoxy Resins
This compound is an effective curing agent for epoxy resins, particularly in applications requiring high thermal and chemical resistance. It acts as a catalytic curing agent.
Curing Mechanism:
The curing mechanism involves the nucleophilic attack of the nitrogen atom of the imidazole ring on the epoxide ring, initiating ring-opening polymerization.
Diagram of Epoxy Curing Mechanism:
Caption: Catalytic curing mechanism of epoxy resins by this compound.
Ligand in Coordination Chemistry
The nitrogen atoms in the imidazole ring of this compound can coordinate with metal ions, making it a useful ligand in the synthesis of coordination complexes and metal-organic frameworks (MOFs). These materials have potential applications in catalysis, gas storage, and sensing.
Conclusion
This compound is a compound of significant interest due to its versatile chemical properties and wide range of applications. This guide has provided a detailed overview of its structure, physicochemical properties, and key experimental protocols for its synthesis and characterization. For researchers and professionals in drug development and materials science, a thorough understanding of these fundamental aspects is crucial for leveraging the full potential of this valuable molecule in the design and synthesis of novel functional materials and therapeutic agents.
References
An In-Depth Technical Guide to the Synthesis of 2-Phenylimidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for 2-phenylimidazole, a crucial scaffold in medicinal chemistry and materials science. The document details the core synthesis mechanisms, presents quantitative data for comparative analysis of various synthetic protocols, and offers detailed experimental procedures for key methodologies.
Core Synthesis Pathway: The Debus-Radziszewski Reaction
The most established and versatile method for synthesizing this compound is the Debus-Radziszewski reaction. This multicomponent reaction involves the condensation of a 1,2-dicarbonyl compound (glyoxal), an aldehyde (benzaldehyde), and an ammonia source.[1][2][3] While the exact mechanism is not definitively certain, it is generally understood to proceed in two main stages.[1][3]
First, the dicarbonyl compound, glyoxal, reacts with two equivalents of ammonia to form a diimine intermediate. Subsequently, this diimine condenses with benzaldehyde, followed by cyclization and oxidation (dehydrogenation) to yield the aromatic this compound ring.
A proposed mechanistic pathway for the Debus-Radziszewski synthesis of this compound is illustrated below.
Caption: Proposed mechanism for the Debus-Radziszewski synthesis of this compound.
Variations of the Debus-Radziszewski Synthesis
Numerous modifications to the classical Debus-Radziszewski synthesis have been developed to improve yields, reduce reaction times, and simplify purification. These variations often involve the use of different ammonia sources, catalysts, and reaction conditions.
Table 1: Comparison of Debus-Radziszewski Synthesis Conditions for this compound and Derivatives
| Ammonia Source | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ammonium Acetate | Silica Tungstic Acid | Ethanol | 78 | 1 | up to 82 | |
| Ammonium Acetate | Iodine (catalytic) | Solvent-free | Room Temp. | short | 89-95 | |
| Ammonia (gas) | None (gas-liquid-liquid phase) | Water/Organic | 50-80 | 12 | High | |
| Ammonium Acetate | Lewis Acid (e.g., ZnCl₂) | Polar Solvent | Reflux | - | High | |
| Ammonium Hydroxide | None | Water | 40-80 | 3 | 85 |
Experimental Protocol: Catalytic Synthesis using Ammonium Acetate and Silica Tungstic Acid
This protocol is based on the work of Song Yanmin et al. for the synthesis of this compound derivatives.
Materials:
-
Benzaldehyde (1 mmol)
-
Glyoxal (40% in water, 1 mmol)
-
Ammonium acetate (2 mmol)
-
Silica tungstic acid (catalyst)
-
Ethanol (solvent)
Procedure:
-
To a solution of benzaldehyde (1 mmol) and glyoxal (1 mmol) in ethanol, add ammonium acetate (2 mmol) and a catalytic amount of silica tungstic acid.
-
Reflux the reaction mixture at 78 °C for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain this compound.
Alternative Synthesis Pathways
While the Debus-Radziszewski reaction is the most common, other synthetic routes to this compound have been developed, each with its own advantages and limitations.
Dehydrogenation of 2-Phenylimidazoline
This two-step method involves the initial synthesis of 2-phenylimidazoline, followed by its dehydrogenation to form this compound. The synthesis of the imidazoline precursor can be achieved through the condensation of ethylenediamine with benzaldehyde or its derivatives. Various catalytic systems have been employed for the subsequent dehydrogenation step.
Caption: Workflow for the synthesis of this compound via dehydrogenation.
Table 2: Catalytic Systems for the Dehydrogenation of 2-Phenylimidazoline
| Catalyst | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| MnO₂ | - | - | >24 | - | |
| BaMnO₄ | - | - | >22 | - | |
| Supported KMnO₄/SiO₂ | - | Room Temp. | 2.5 | up to 79.9 | |
| Multi-walled carbon nanotubes | Water/Acetonitrile | - | - | 96 | |
| Dimethyl sulfoxide (DMSO) | Neat | 120 | 48 | 71 | |
| 10% Pd/C | Neat | 120 | 48 | 57 |
Experimental Protocol: Dehydrogenation using Dimethyl Sulfoxide (DMSO)
This protocol is based on a study comparing DMSO and Pd/C for the dehydrogenation of 2-aryl-Δ2-imidazolines.
Materials:
-
2-Phenyl-Δ2-imidazoline (1 mmol)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Heat a mixture of 2-phenyl-Δ2-imidazoline (1 mmol) in dimethyl sulfoxide.
-
Maintain the reaction temperature at 120 °C for 48 hours.
-
Monitor the reaction by an appropriate analytical method (e.g., GC-MS or LC-MS).
-
After completion, cool the reaction mixture.
-
Isolate the product by extraction and purify by column chromatography or recrystallization.
Alkylation of Imidazole
Another synthetic approach involves the direct arylation of the imidazole ring. This can be achieved by reacting imidazole with an aryl halide, such as iodobenzene, in the presence of a suitable catalyst.
Caption: Alkylation route for the synthesis of this compound.
Table 3: Reaction Conditions for the Alkylation of Imidazole with Iodobenzene
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Nanoparticle Nickel and Cuprous Iodide | DMF | 110-140 | 20-48 | up to 85 |
Experimental Protocol: Alkylation using Nanoparticle Nickel and Cuprous Iodide
This protocol is adapted from a patented method for the synthesis of this compound compounds.
Materials:
-
Imidazole (10 mmol)
-
Iodobenzene (10 mmol)
-
Nanoparticle nickel (catalyst)
-
Cuprous iodide (catalyst)
-
Dimethylformamide (DMF) (solvent)
Procedure:
-
In a three-necked flask, combine imidazole (10 mmol), iodobenzene (10 mmol), nanoparticle nickel, and cuprous iodide in dry DMF.
-
Heat the reaction mixture with stirring to 120 °C.
-
Maintain the reaction at this temperature for 24 hours.
-
After cooling, separate the catalyst by centrifugation or filtration.
-
Pour the filtrate into water and extract with ethyl acetate.
-
Wash the organic phase with water, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by vacuum drying or recrystallization.
Conclusion
The synthesis of this compound can be accomplished through several effective pathways, with the Debus-Radziszewski reaction being the most prominent and adaptable method. The choice of a specific synthetic route will depend on factors such as desired yield, available starting materials and equipment, and scalability. The catalytic variations of the Debus-Radziszewski reaction and the alternative dehydrogenation and alkylation methods offer a broad toolkit for researchers and professionals in the field of drug development and materials science to access this important heterocyclic compound. Further research into greener catalysts and more efficient reaction conditions continues to enhance the synthesis of this compound and its derivatives.
References
Spectroscopic Data of 2-Phenylimidazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-phenylimidazole, a versatile heterocyclic compound with applications in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.
Spectroscopic Data Summary
The empirical formula for this compound is C₉H₈N₂ with a molecular weight of 144.17 g/mol .[1][2] The spectroscopic data provides key insights into its unique chemical structure, characterized by a phenyl group attached to an imidazole ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Obtaining high-resolution NMR spectra of this compound in solution can be challenging due to the rapid tautomerization of the imidazole ring. This can lead to peak broadening, and in some cases, the signals for the carbon atoms within the imidazole ring may not be readily detectable in conventional ¹³C NMR spectra.[3]
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 7.20 - 7.50 | m | Phenyl-H |
| 7.10 | s | Imidazole-H (C4-H, C5-H) |
| 12.5 (broad) | s | Imidazole-NH |
¹³C NMR (Carbon-13 NMR) Data
| Chemical Shift (δ) ppm | Assignment |
| 145.8 | C2 (Imidazole) |
| 134.7 | Cipso (Phenyl) |
| 129.5 | Cortho (Phenyl) |
| 128.9 | Cmeta (Phenyl) |
| 126.9 | Cpara (Phenyl) |
| 122.5 | C4, C5 (Imidazole) |
Infrared (IR) Spectroscopy
The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 3150-2850 (broad) | N-H stretching |
| 3100-3000 | Aromatic C-H stretching |
| 1605 | C=N stretching |
| 1485, 1074 | C-C stretching (phenyl ring) |
| 1463 | C-N stretching |
| 1318, 1148 | Aromatic C-H in-plane bending |
| 989, 833, 771, 750, 718, 700 | Aromatic C-H out-of-plane bending |
| 910 | C-C-C in-plane bending |
Mass Spectrometry (MS)
Electron ionization mass spectrometry of this compound shows a clear molecular ion peak, confirming its molecular weight.
| m/z | Assignment |
| 144 | [M]⁺ (Molecular Ion) |
| 117 | [M - HCN]⁺ |
| 90 | [M - 2HCN]⁺ |
| 77 | [C₆H₅]⁺ |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for this compound. Instrument-specific parameters may require optimization.
NMR Spectroscopy
Sample Preparation:
-
Weighing: Accurately weigh 5-10 mg of purified this compound for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Ensure complete dissolution; gentle warming or vortexing can be applied if necessary.
-
Filtration and Transfer: Filter the solution through a pipette plugged with glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.[4]
-
Internal Standard: An internal standard such as tetramethylsilane (TMS) can be added for chemical shift referencing.[4]
Data Acquisition (¹H and ¹³C NMR):
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.
-
Locking and Shimming: The spectrometer is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.
-
Acquisition Parameters: Standard pulse programs are used. For ¹H NMR, a sufficient number of scans (e.g., 8-16) are acquired with a relaxation delay of 1-2 seconds. For the less sensitive ¹³C nucleus, a higher number of scans and a longer relaxation delay may be necessary.
-
Processing: The acquired Free Induction Decay (FID) is processed using a Fourier transform. The resulting spectrum is then phased and baseline corrected. Chemical shifts are referenced to the internal standard or the residual solvent peak.
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
Sample Preparation and Analysis:
-
Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded.
-
Sample Application: A small amount of solid this compound is placed directly onto the ATR crystal.
-
Pressure Application: A pressure clamp is used to ensure firm and uniform contact between the sample and the crystal surface.
-
Data Acquisition: The IR spectrum is then recorded.
-
Cleaning: After analysis, the crystal is cleaned with a suitable solvent (e.g., isopropanol or ethanol) and a soft, non-abrasive wipe.
Electron Ionization Mass Spectrometry (EI-MS)
Sample Introduction and Ionization:
-
Sample Introduction: The this compound sample, which must be thermally stable and volatile, is introduced into the ion source of the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
-
Ionization: In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]⁺).
-
Fragmentation: The high energy of the electron beam often imparts excess energy to the molecular ion, leading to its fragmentation into smaller, characteristic ions.
Mass Analysis and Detection:
-
Acceleration: The resulting ions are accelerated by an electric field.
-
Mass Separation: The accelerated ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z ratio, generating the mass spectrum.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
References
An In-depth Technical Guide on the Solubility and Stability of 2-Phenylimidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 2-phenylimidazole, a key building block in medicinal chemistry and materials science. The information is curated to support research and development activities by providing key data on its behavior in common solvents and under various stress conditions.
Solubility of this compound
The solubility of a compound is a critical physicochemical property that influences its bioavailability, formulation development, and route of administration. This section details the solubility of this compound in a range of common solvents.
Quantitative Solubility Data
The solubility of this compound has been determined in various organic solvents and water. The data is summarized in the table below for easy comparison.
| Solvent | Chemical Class | Solubility | Temperature (°C) | Method | Reference |
| Water | Polar Protic | 1990 mg/L | 25 | Not Specified | |
| Methanol | Polar Protic | Almost Transparent (Qualitative) | Not Specified | Not Specified | |
| Dichloromethane | Halogenated | ~0.003 (mole fraction) | 25 | Synthetic Method | |
| 1-Chlorobutane | Halogenated | ~0.0005 (mole fraction) | 25 | Synthetic Method | |
| Toluene | Aromatic Hydrocarbon | ~0.002 (mole fraction) | 25 | Synthetic Method | |
| 2-Nitrotoluene | Aromatic Nitro | ~0.01 (mole fraction) | 25 | Synthetic Method | |
| Ethanol | Polar Protic | Data Not Found | - | - | - |
| Acetone | Polar Aprotic | Data Not Found | - | - | - |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Data Not Found | - | - | - |
| Dimethylformamide (DMF) | Polar Aprotic | Data Not Found | - | - | - |
Note: The mole fraction data for Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene were estimated from graphical representations in the cited literature and are therefore approximate.
Experimental Protocol: Solubility Determination by Shake-Flask Method
The shake-flask method is a standard and reliable technique for determining the thermodynamic solubility of a compound.
Objective: To determine the saturation solubility of this compound in a given solvent.
Materials:
-
This compound (solid)
-
Solvent of interest
-
Glass vials with screw caps
-
Orbital shaker or wrist-action shaker in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a glass vial containing a known volume of the solvent. The excess solid should be clearly visible.
-
Equilibration: Seal the vials and place them in a shaker set at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle. Centrifuge the vials at a high speed to further separate the solid and liquid phases.
-
Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles. Accurately dilute the filtrate with a suitable solvent to a concentration within the analytical range of the chosen quantification method.
-
Quantification: Analyze the concentration of this compound in the diluted filtrate using a validated analytical method, such as UV-Vis spectrophotometry at its λmax or an HPLC-UV method.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.
Experimental Workflow for Solubility Determination
Stability of this compound
Understanding the stability of this compound under various stress conditions is crucial for predicting its shelf-life, identifying potential degradation products, and developing stable formulations.
Forced Degradation Studies
Forced degradation studies, or stress testing, are conducted to accelerate the degradation of a compound to identify its likely degradation pathways and to develop stability-indicating analytical methods.
Note: Specific experimental data on the degradation products and pathways for this compound were not found in the reviewed literature. The following sections describe the general experimental protocols for forced degradation studies.
2.1.1. Experimental Protocol: Acid and Base Hydrolysis
-
Objective: To evaluate the stability of this compound in acidic and basic conditions.
-
Procedure:
-
Prepare solutions of this compound in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) media.
-
Incubate the solutions at elevated temperatures (e.g., 60 °C) for a defined period.
-
At specified time points, withdraw samples, neutralize them, and dilute them for analysis.
-
Analyze the samples using a stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.
-
2.1.2. Experimental Protocol: Oxidative Degradation
-
Objective: To assess the susceptibility of this compound to oxidation.
-
Procedure:
-
Prepare a solution of this compound in a solvent containing an oxidizing agent (e.g., 3% hydrogen peroxide).
-
Store the solution, protected from light, at room temperature or a slightly elevated temperature.
-
Monitor the reaction over time by taking samples at regular intervals.
-
Analyze the samples by HPLC to determine the extent of degradation.
-
2.1.3. Experimental Protocol: Thermal Degradation
-
Objective: To investigate the effect of high temperature on the stability of solid this compound.
-
Procedure:
-
Place a known amount of solid this compound in a controlled temperature oven at a temperature below its melting point (e.g., 80°C).
-
Expose the solid to dry heat for a specified duration.
-
At intervals, remove samples, dissolve them in a suitable solvent, and analyze by HPLC.
-
2.1.4. Experimental Protocol: Photostability
-
Objective: To determine the impact of light exposure on the stability of this compound.
-
Procedure:
-
Expose a solution of this compound and a sample of the solid compound to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.
-
Simultaneously, keep control samples in the dark at the same temperature.
-
After a defined exposure period, analyze both the exposed and control samples by HPLC to assess the extent of photodegradation.
-
Potential Degradation Pathways
While specific degradation products for this compound have not been detailed in the available literature, based on the chemistry of the imidazole ring, potential degradation pathways under forced conditions can be hypothesized.
Stability-Indicating Analytical Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients. For this compound, a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a suitable choice.
Typical HPLC Method Parameters for Imidazole Derivatives
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min
-
Detection: UV spectrophotometer at a wavelength where this compound has significant absorbance (e.g., around 210-260 nm).
-
Column Temperature: Ambient or controlled (e.g., 30 °C).
-
Injection Volume: 10-20 µL.
This guide provides a foundational understanding of the solubility and stability of this compound. It is important to note that for specific applications, especially in drug development, further experimental validation under specific formulation and storage conditions is essential. The provided protocols offer a starting point for such investigations.
The Synthesis of 2-Phenylimidazole: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the discovery and historical evolution of 2-phenylimidazole synthesis. It details the seminal Debus-Radziszewski reaction and chronicles its progression to modern, more efficient catalytic and microwave-assisted methodologies. Alternative synthetic pathways, including the dehydrogenation of 2-phenylimidazoline and Ullmann-type condensation reactions, are also thoroughly examined. This document presents a comparative analysis of various synthetic protocols, supported by quantitative data, detailed experimental procedures, and visual representations of reaction pathways and workflows to serve as a valuable resource for researchers in organic synthesis and medicinal chemistry.
Introduction
The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds. Among its derivatives, this compound stands out as a critical intermediate in the synthesis of a wide array of therapeutic agents. Its discovery and the subsequent development of its synthetic routes have been pivotal in advancing drug discovery and materials science. This guide traces the historical arc of this compound synthesis, from its 19th-century origins to contemporary innovations that prioritize efficiency, yield, and green chemistry principles.
The Genesis of Imidazole Synthesis: The Debus-Radziszewski Reaction
The journey into imidazole synthesis began in 1858 when Heinrich Debus first reported the synthesis of imidazole itself from glyoxal and ammonia.[1] However, it was Bronisław Radziszewski who, in 1882, expanded upon this work to synthesize 2,4,5-triphenylimidazole from benzil, benzaldehyde, and ammonia, laying the foundation for what is now known as the Debus-Radziszewski reaction.[2] This multicomponent reaction, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source, remains a fundamental method for the synthesis of substituted imidazoles, including this compound.[2]
The classical approach, while groundbreaking, often suffered from low yields and harsh reaction conditions.[1] The general reaction scheme is depicted below:
Evolution of the Radziszewski Synthesis: Catalytic Innovations
To overcome the limitations of the original Debus-Radziszewski reaction, significant research has focused on the development of catalysts that improve reaction rates and yields under milder conditions. A variety of catalysts have been explored, ranging from Lewis acids to solid-supported reagents and nanoparticles.
Comparative Analysis of Catalytic Systems
The following table summarizes the performance of various catalysts in the synthesis of this compound and its derivatives, highlighting the evolution towards more efficient and environmentally benign methodologies.
| Catalyst | Dicarbonyl Compound | Aldehyde | Ammonia Source | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Conventional | ||||||||
| None (Thermal) | Benzil | Benzaldehyde | Ammonium Acetate | Acetic Acid | 100 | 5-24 h | Moderate | [3] |
| Homogeneous Catalysts | ||||||||
| Silicotungstic Acid (7.5 mol%) | Benzil | Aromatic Aldehydes | Ammonium Acetate | Ethanol | Reflux (78) | 1 h | up to 94 | |
| Glyoxylic Acid (5 mol%) | Benzil | 4-Chlorobenzaldehyde | Ammonium Acetate | Solvent-free (MW) | - | 1.5 min | 98 | |
| Heterogeneous Catalysts | ||||||||
| Zeolite HY/Silica Gel | Benzil | Aromatic Aldehydes | Ammonium Acetate | Solvent-free (MW) | - | - | High | |
| Tribromide-modified Silica-coated Magnetic Nanoparticles | Substrate | Aryl Aldehyde | - | Neat | 80 | 15 min | 90 | |
| Other Catalysts | ||||||||
| Urea-ZnCl₂ (DES) | Benzil | Benzaldehyde | Ammonium Acetate | - | 110 | 30 min | 99 | |
| DABCO | Benzil | Benzaldehyde | Ammonium Acetate | - | - | 12 h | 92 |
Detailed Experimental Protocols
Procedure:
-
In a round-bottom flask, combine benzil (1.0 g), ammonium acetate (1.0 g), benzaldehyde (2.0 mL), and glacial acetic acid (2.0 mL).
-
Reflux the mixture for 3-4 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into 150 mL of water.
-
Neutralize the solution with ammonium hydroxide or sodium carbonate, which will cause a solid to precipitate.
-
Filter the solid, wash it with toluene, and recrystallize from methanol to obtain pure 2,4,5-triphenylimidazole.
Procedure:
-
In a microwave-safe vessel, mix benzil (1 mmol), an aromatic aldehyde (1 mmol), ammonium acetate (2.5 mmol), and glyoxylic acid (5 mol%).
-
Irradiate the solvent-free mixture in a microwave oven for 1-3 minutes.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Add ice-water (50 mL) to the reaction vessel to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from ethanol to yield the pure 2,4,5-triarylimidazole derivative.
References
2-Phenylimidazole Derivatives: A Technical Guide for Drug Development Professionals
An In-depth Review of Core Characteristics, Synthesis, and Biological Activity
Introduction
Derivatives of 2-phenylimidazole constitute a significant class of heterocyclic compounds that have garnered substantial interest within the pharmaceutical and material science sectors. The unique structural arrangement of a phenyl group attached to the imidazole ring imparts favorable stability and reactivity, rendering these compounds versatile scaffolds in medicinal chemistry.[1] This technical guide provides a comprehensive overview of the basic characteristics, synthesis, and biological activities of this compound derivatives, with a focus on their potential in drug development. The content is tailored for researchers, scientists, and professionals engaged in the discovery and development of novel therapeutic agents. The applications of these derivatives are extensive, ranging from their use as key intermediates in the synthesis of antifungal and anti-inflammatory drugs to their role in the formulation of corrosion inhibitors and as catalysts in organic reactions.[1][2]
Core Physicochemical Characteristics
The parent this compound molecule (CAS 670-96-2) is a solid at room temperature with a melting point in the range of 142-148 °C and a boiling point of approximately 340 °C.[2][3] It is sparingly soluble in water but shows good solubility in alcohols like methanol. The physicochemical properties of this compound and its derivatives can be significantly modulated by substitution on either the phenyl or the imidazole ring, which in turn influences their pharmacokinetic and pharmacodynamic profiles.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₈N₂ | |
| Molecular Weight | 144.17 g/mol | |
| Melting Point | 142-148 °C | |
| Boiling Point | 340 °C | |
| Density | 0.6 g/cm³ | |
| pKa (Predicted) | 13.00 ± 0.10 | |
| LogP | 1.29 (at 25°C and pH 7.5) | |
| Appearance | Light yellow to beige powder |
Synthesis of this compound Derivatives
The synthesis of the this compound scaffold is most classically achieved through the Debus-Radziszewski reaction. This multi-component reaction involves the condensation of a 1,2-dicarbonyl compound (like glyoxal), an aldehyde (such as benzaldehyde), and ammonia. This one-step process is advantageous due to its operational simplicity and the ready availability of starting materials. However, it can suffer from low yields and the formation of byproducts, necessitating purification.
To address these limitations, several modifications and alternative synthetic routes have been developed. These include the use of various catalysts like Lewis acids, silica tungstic acid, and ionic liquids to improve reaction rates and yields. Microwave-assisted synthesis has also been employed to reduce reaction times and improve product purity. Another approach involves a two-step process where imidazole is first synthesized and then arylated with a phenyl group donor, such as iodobenzene, in the presence of a catalyst like nanoparticle nickel and copper iodide.
Biological Activities and Therapeutic Potential
This compound derivatives have been explored for a wide array of pharmacological activities, establishing them as a privileged scaffold in drug discovery. Their therapeutic potential spans anti-inflammatory, antimicrobial, and anticancer applications.
Anti-inflammatory Activity: Inhibition of Indoleamine 2,3-Dioxygenase (IDO1)
A significant area of investigation for phenylimidazole derivatives is their potential as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway. In the context of cancer, overexpression of IDO1 in tumor cells or antigen-presenting cells within the tumor microenvironment leads to tryptophan depletion and the accumulation of kynurenine metabolites. This metabolic reprogramming suppresses the activity of effector T cells and promotes the function of regulatory T cells, thereby fostering an immunosuppressive environment that allows tumors to evade immune surveillance.
Inhibition of IDO1 is therefore a promising strategy in cancer immunotherapy. Phenylimidazole-based compounds have been designed to bind to the active site of IDO1, blocking its catalytic function.
Table 2: IDO1 Inhibitory Activity of Selected this compound Derivatives
| Compound ID | Structure | IDO1 IC₅₀ (µM) | Reference(s) |
| DX-03-12 | N/A (Structure proprietary) | 0.3 - 0.5 | |
| DX-03-13 | N/A (Structure proprietary) | 0.3 - 0.5 |
Note: The specific structures for DX-03-12 and DX-03-13 are not publicly available in the provided search results.
Antimicrobial Activity
The this compound scaffold is also a component of molecules exhibiting antimicrobial properties. While much of the reported data focuses on the related benzimidazole structure, the core imidazole moiety is known to be a key pharmacophore in many antifungal and antibacterial agents. The mechanism of action for imidazole-based antifungals often involves the inhibition of cytochrome P450 enzymes, such as lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, an essential component of the fungal cell membrane. The data for this compound derivatives in this area is still emerging, and further studies are needed to establish clear structure-activity relationships.
A comprehensive table of MIC values for this compound derivatives is not yet available based on the current literature search. The available data primarily pertains to benzimidazole derivatives.
Experimental Protocols
General Synthesis of this compound Derivatives via the Debus-Radziszewski Reaction
This protocol provides a general framework for the synthesis of this compound derivatives. Specific quantities, reaction times, and purification methods may need to be optimized for different substrates.
Materials:
-
A 1,2-dicarbonyl compound (e.g., glyoxal)
-
A substituted benzaldehyde
-
Ammonium acetate or ammonia
-
A suitable solvent (e.g., ethanol, glacial acetic acid)
-
Catalyst (optional, e.g., silica tungstic acid)
Procedure:
-
To a round-bottom flask, add the 1,2-dicarbonyl compound (1 mmol), the substituted benzaldehyde (1 mmol), and ammonium acetate (2 mmol).
-
Add the solvent (e.g., 10 mL of ethanol) and the catalyst, if used.
-
Reflux the reaction mixture with stirring for the required time (typically 1-12 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water to precipitate the crude product.
-
Filter the solid product, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified this compound derivative.
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).
In Vitro IDO1 Inhibition Assay
This protocol describes a general procedure for evaluating the inhibitory activity of this compound derivatives against the IDO1 enzyme.
Materials:
-
Recombinant human IDO1 enzyme
-
L-tryptophan (substrate)
-
Ascorbic acid
-
Methylene blue
-
Catalase
-
Assay buffer (e.g., phosphate buffer, pH 6.5)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture in each well of a 96-well plate containing the assay buffer, catalase, ascorbic acid, and methylene blue.
-
Add the test compound at various concentrations (typically a serial dilution) to the wells. Include a positive control (a known IDO1 inhibitor) and a negative control (DMSO vehicle).
-
Add the IDO1 enzyme to each well and pre-incubate for a short period at room temperature.
-
Initiate the enzymatic reaction by adding L-tryptophan to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a stopping reagent (e.g., trichloroacetic acid).
-
Incubate the plate to allow for the conversion of N-formylkynurenine to kynurenine.
-
Measure the absorbance of kynurenine at a specific wavelength (e.g., 480 nm) using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizations
IDO1 Signaling Pathway in the Tumor Microenvironment
The following diagram illustrates the central role of IDO1 in promoting immune evasion by tumors and the point of intervention for this compound-based inhibitors.
Caption: IDO1 pathway and inhibition by this compound derivatives.
Experimental Workflow for Synthesis and Evaluation
The logical flow from chemical synthesis to biological evaluation is a critical aspect of the drug discovery process for this compound derivatives.
Caption: Workflow for this compound derivative drug discovery.
Conclusion
This compound derivatives represent a promising class of compounds with significant therapeutic potential, particularly in the fields of oncology and infectious diseases. Their versatile synthesis and the tunability of their physicochemical properties make them attractive scaffolds for further development. The inhibition of the IDO1 pathway is a key area of interest, offering a potential avenue for novel immunotherapies. Future research should focus on expanding the library of this compound derivatives and conducting comprehensive structure-activity relationship studies to identify lead compounds with enhanced potency and favorable pharmacokinetic profiles. The detailed protocols and data presented in this guide serve as a valuable resource for researchers dedicated to advancing these promising molecules towards clinical application.
References
A Technical Guide to the Biological Activity Screening of 2-Phenylimidazole Compounds
For Researchers, Scientists, and Drug Development Professionals
The 2-phenylimidazole scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for the development of novel therapeutic agents.[1] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4] This technical guide provides a comprehensive overview of the screening methodologies used to evaluate these activities, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Anticancer Activity Screening
Derivatives of this compound have shown significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of human cancer cell lines.[2] The primary screening method to determine this activity is typically a cell viability assay, such as the MTT assay.
Quantitative Data: Anticancer Activity
The following table summarizes the cytotoxic activities of selected this compound derivatives against various human cancer cell lines, expressed as IC₅₀ values (the concentration required to inhibit 50% of cell growth).
| Compound ID/Series | Target Cancer Cell Line(s) | IC₅₀ (µM) | Reference |
| 4e | MCF-7 (Breast), SK-MEL-28 (Melanoma) | 1 - 10 | |
| 4f | MCF-7 (Breast), SK-MEL-28 (Melanoma) | 1 - 10 | |
| Naphthalene Substituted Benzimidazoles | Various Cancer Cell Lines | 0.078 - 0.625 | |
| Pyrazino[1,2-a]benzimidazoles (3c, 4n) | Various Cancer Cell Lines | Remarkable Activity | |
| Triflorcas (Imidazo[2,1-b]benzothiazole derivative) | Cancer cells with Met mutations | Effective in vitro & in vivo |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method for assessing cell metabolic activity and viability.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A-549) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the this compound test compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan product.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to an untreated control. The IC₅₀ value is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.
Visualization: Potential Anticancer Signaling Pathways
This compound derivatives may exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis, such as the PI3K/Akt and MAPK/ERK pathways.
Anti-inflammatory Activity Screening
Chronic inflammation is implicated in numerous diseases. Certain imidazole derivatives have been investigated for their ability to modulate inflammatory responses, often by inhibiting key enzymes or signaling pathways.
Quantitative Data: Anti-inflammatory Activity
The following table summarizes the anti-inflammatory activity of selected imidazole and benzimidazole derivatives.
| Compound ID/Series | Assay | Target Cell Line / Enzyme | IC₅₀ / % Inhibition | Reference |
| AA1-AA8 Series | Albumin Denaturation | - | IC₅₀: 33.27 - 301.12 µg/mL | |
| AA6 | p38 MAP Kinase Inhibition | - | IC₅₀: 403.57 nM | |
| 2b, 2j (Benzimidazole-Morpholine) | COX-1 / COX-2 Inhibition | - | Promising Inhibition | |
| Benzimidazole derivative (BZ) | PGE2 Production | Rat model | Significant Decrease |
Experimental Protocol: Inhibition of Albumin Denaturation
This in vitro assay is a common preliminary test for anti-inflammatory activity. It is based on the principle that protein denaturation is a well-documented cause of inflammation.
-
Reaction Mixture: Prepare a reaction mixture consisting of 0.5 mL of 1% aqueous bovine serum albumin solution.
-
Compound Addition: Add 0.1 mL of the test compound solution at various concentrations (e.g., 50, 100, 200, 300 µg/mL).
-
pH Adjustment: Adjust the pH of the mixture to 6.8 using 1N hydrochloric acid.
-
Incubation: Incubate the samples at 37°C for 20 minutes, followed by heating at 51°C for 20 minutes.
-
Data Acquisition: After cooling, measure the turbidity of the samples at 660 nm.
-
Analysis: Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100. Diclofenac is often used as a standard reference drug.
Visualization: NF-κB Inflammatory Pathway
The NF-κB signaling pathway is a central regulator of inflammation. Its inhibition leads to a reduction in the expression of pro-inflammatory genes.
Antimicrobial Activity Screening
The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. This compound and its related benzimidazole structures have been evaluated for their activity against various bacteria and fungi.
Quantitative Data: Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values for selected imidazole derivatives against different microorganisms.
| Compound ID/Series | Target Microorganism(s) | MIC (µM or µg/mL) | Reference |
| 2h, 2i (Benzimidazoles) | Staphylococcus aureus, Streptococcus faecalis | ~4.8 µM | |
| 1a (Benzimidazole) | Candida albicans | 1.05 µM | |
| 4j, 4l (2-Aryl Benzimidazoles) | 9 Marine Fouling Bacteria | Broad Spectrum Activity | |
| 4g (2-Aryl Benzimidazole) | Aspergillus niger | Strong Antifungal Activity |
Experimental Protocol: Broth Microdilution Assay for MIC Determination
This method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against bacteria or fungi.
-
Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) and prepare a stock solution.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria). This creates a gradient of compound concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the target microorganism (e.g., S. aureus) adjusted to approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include positive (microbes, no compound) and negative (medium only) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. Visual inspection is common, and a viability indicator like resazurin can also be used for a colorimetric readout.
Visualization: General Screening Workflow
A systematic workflow is essential for the efficient screening and identification of lead compounds from a chemical library.
References
An In-depth Technical Guide to 2-Phenylimidazole (CAS 670-96-2): Properties, Hazards, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Phenylimidazole (CAS 670-96-2), a heterocyclic aromatic organic compound, serves as a versatile building block in medicinal chemistry and materials science.[1][2] Its imidazole core, a five-membered ring with two nitrogen atoms, substituted with a phenyl group at the 2-position, imparts a unique combination of chemical properties that make it a valuable precursor in the synthesis of a wide range of biologically active molecules and functional materials.[1][2] This technical guide provides a comprehensive overview of the physicochemical properties, potential hazards, and detailed experimental protocols relevant to the handling and application of this compound in a research and development setting.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior in various experimental conditions, including solubility, stability, and potential for purification.
Table 1: Physicochemical Properties of this compound (CAS 670-96-2)
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₈N₂ | |
| Molecular Weight | 144.17 g/mol | |
| Appearance | White to light yellow or beige crystalline powder | |
| Melting Point | 142-148 °C | |
| Boiling Point | 340 °C at 760 mmHg | |
| Flash Point | 200 °C | |
| Solubility | Soluble in methanol, with slight solubility in cold water and solubility in hot water, ethanol, chloroform, and DMF. | |
| pKa | 13.00 ± 0.10 (Predicted) | |
| LogP | 1.88 | |
| Vapor Pressure | 0.009 Pa at 20°C |
Synthesis and Purification
Several synthetic routes to this compound have been reported, with the Debus-Radziszewski reaction being a common and industrially adopted method. This one-pot synthesis involves the condensation of benzaldehyde, glyoxal, and an ammonia source. Alternative methods include the dehydrogenation of 2-phenylimidazoline and the alkylation of imidazole with iodobenzene.
A general workflow for the synthesis and purification of this compound is depicted in the following diagram:
Hazards and Toxicological Information
This compound is classified as harmful if swallowed and may cause skin and eye irritation. A summary of its hazard classifications is provided in Table 2. It is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area.
Table 2: Hazard Identification for this compound (CAS 670-96-2)
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |
Source:
Experimental Protocols
This section details the methodologies for determining key physicochemical and toxicological properties of this compound, adhering to standardized guidelines where applicable.
Physicochemical Property Determination
5.1.1. Melting Point Determination by Differential Scanning Calorimetry (DSC)
The melting point of this compound can be precisely determined using a power compensation differential scanning calorimeter.
-
Apparatus: PerkinElmer model Pyris Diamond DSC or equivalent.
-
Sample Preparation: 5-10 mg of this compound is hermetically sealed in an aluminum crucible.
-
Procedure:
-
The instrument is calibrated using a certified standard (e.g., indium).
-
The sample crucible and a reference crucible (empty) are placed in the DSC cell.
-
The temperature is ramped at a constant rate, for example, 5 K/min, under a continuous flow of an inert gas like nitrogen (20 mL/min).
-
The heat flow to the sample is measured as a function of temperature.
-
The melting point is determined as the onset or peak of the endothermic melting transition observed in the DSC thermogram.
-
5.1.2. Vapor Pressure Determination by Knudsen Effusion with Quartz Crystal Microbalance
The vapor pressure of solid this compound can be measured using the Knudsen effusion method, which is suitable for low-volatility organic compounds.
-
Apparatus: A combined Knudsen/quartz crystal effusion apparatus.
-
Sample Preparation: A sample of this compound is placed in a Knudsen cell, which is a small container with a small orifice.
-
Procedure:
-
The Knudsen cell containing the sample is placed in a high-vacuum chamber.
-
The cell is heated to a series of controlled temperatures.
-
The rate of mass loss of the sample due to effusion through the orifice is measured. For highly volatile samples, this can be done gravimetrically.
-
The vapor pressure (p) at each temperature (T) is calculated using the Knudsen equation: p = (Δm/Δt) * (1/Ao) * √(2πRT/M) where Δm/Δt is the rate of mass loss, Ao is the area of the orifice, R is the ideal gas constant, and M is the molar mass of the substance.
-
The Clausius-Clapeyron equation is then used to relate the vapor pressure to the temperature and determine the enthalpy of sublimation.
-
5.1.3. Solubility Determination
The solubility of this compound in various solvents can be determined using the shake-flask method.
-
Apparatus: Temperature-controlled shaker, analytical balance, filtration apparatus (e.g., syringe filters), and a suitable analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer).
-
Procedure:
-
An excess amount of this compound is added to a known volume of the solvent in a sealed flask.
-
The flask is agitated in a temperature-controlled shaker for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After shaking, the suspension is allowed to settle.
-
A sample of the supernatant is carefully withdrawn and filtered to remove any undissolved solid.
-
The concentration of this compound in the filtrate is determined using a pre-validated analytical method.
-
The solubility is reported as the concentration of the saturated solution at the specified temperature.
-
5.1.4. pKa Determination by Potentiometric Titration
The acid dissociation constant (pKa) of this compound can be determined by potentiometric titration.
-
Apparatus: pH meter with a suitable electrode, burette, magnetic stirrer.
-
Procedure:
-
A known concentration of this compound is dissolved in a suitable solvent (e.g., water or a water-cosolvent mixture). The ionic strength of the solution is typically kept constant using an inert salt like KCl.
-
The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
The pH of the solution is measured after each addition of the titrant.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point of the titration curve, where the concentrations of the protonated and deprotonated forms of the analyte are equal. This can be calculated using the Henderson-Hasselbalch equation.
-
Toxicological Hazard Assessment
The following protocols are based on OECD guidelines for the testing of chemicals and represent the standard methodologies for assessing the key hazards of this compound.
5.2.1. Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)
This method is used to determine the acute oral toxicity of a substance and allows for its classification into one of several toxicity classes.
-
Test System: Typically, female rats are used.
-
Procedure:
-
A stepwise procedure is used, with a group of three fasted female rats per step.
-
A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).
-
The substance is administered orally by gavage.
-
The animals are observed for mortality and clinical signs of toxicity for up to 14 days. Body weights are recorded at specified intervals.
-
The outcome of the first step determines the subsequent steps (i.e., whether to dose at a higher or lower level, or to stop the test).
-
The LD50 is not determined as a precise value but is assigned to a toxicity class based on the observed mortality at the different dose levels.
-
5.2.2. In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD 439)
This in vitro method assesses the potential of a substance to cause skin irritation.
-
Test System: A commercially available reconstructed human epidermis (RhE) model, which is a three-dimensional tissue construct that mimics the human epidermis.
-
Procedure:
-
The test substance is applied topically to the surface of the RhE tissue. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% sodium dodecyl sulfate) are also tested in parallel.
-
After a defined exposure period (e.g., 60 minutes), the substance is removed by washing.
-
The tissues are incubated for a post-exposure period (e.g., 42 hours) to allow for the development of cytotoxic effects.
-
Cell viability is assessed by incubating the tissues with a vital dye such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Viable cells reduce the yellow MTT to a blue formazan product.
-
The formazan is extracted from the tissues, and the amount is quantified by measuring the optical density.
-
The percentage of viable cells in the test substance-treated tissues is calculated relative to the negative control. A substance is classified as a skin irritant if the cell viability is reduced below a certain threshold (typically ≤ 50%).
-
5.2.3. Bacterial Reverse Mutation Test - Ames Test (OECD 471)
This in vitro test is used to assess the mutagenic potential of a substance by its ability to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli.
-
Test System: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and/or tryptophan-dependent strains of Escherichia coli (e.g., WP2 uvrA).
-
Procedure:
-
The test is performed both with and without a metabolic activation system (S9 mix), which is a rat liver homogenate that simulates mammalian metabolism.
-
The bacterial strains are exposed to the test substance at several concentrations on agar plates with a minimal amount of the required amino acid.
-
Two methods are commonly used: the plate incorporation method, where the substance, bacteria, and S9 mix (if used) are mixed in molten top agar and poured onto the plates; and the pre-incubation method, where the mixture is incubated before plating.
-
The plates are incubated for 48-72 hours at 37°C.
-
The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted for each concentration and compared to the number of spontaneous revertant colonies on the solvent control plates.
-
A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies above a certain threshold (typically a two- to three-fold increase over the background).
-
Biological Activity and Mechanism of Action
While this compound is a common scaffold in the development of pharmaceuticals with a wide range of activities, including anti-inflammatory and antimicrobial properties, the specific biological targets and signaling pathways of the parent compound are not well-defined in the public literature. Research on derivatives of this compound has explored their structure-activity relationships, indicating that modifications to the phenyl and imidazole rings can significantly modulate their biological effects. For instance, certain phenyl-imidazole derivatives have been investigated as inhibitors of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan metabolism. However, further research is needed to elucidate the precise mechanism of action of this compound itself.
Conclusion
This compound (CAS 670-96-2) is a valuable chemical intermediate with well-characterized physicochemical properties. Its primary hazards are related to oral toxicity and skin/eye irritation, which can be safely managed with standard laboratory precautions. The experimental protocols outlined in this guide provide a framework for the consistent and reliable determination of its key properties and hazards. While its direct biological mechanism of action remains an area for further investigation, its utility as a scaffold for the development of new therapeutic agents is well-established. This guide serves as a foundational resource for researchers and drug development professionals working with this important compound.
References
2-Phenyl-1H-imidazole molecular weight and formula
For researchers, scientists, and drug development professionals, a precise understanding of a compound's fundamental properties is paramount. This technical brief provides the core chemical data for 2-Phenyl-1H-imidazole, a heterocyclic organic compound with applications in various chemical syntheses.
The molecular formula and molecular weight are foundational data points for any chemical entity, crucial for stoichiometric calculations, analytical characterization, and pharmacokinetic modeling.
Chemical Identity and Properties
2-Phenyl-1H-imidazole is an aromatic compound featuring a phenyl group substituted at the 2-position of an imidazole ring. Its chemical and physical properties are well-documented.
Below is a summary of the key quantitative data for 2-Phenyl-1H-imidazole:
| Property | Value |
| Molecular Formula | C₉H₈N₂[1][2][3] |
| Molecular Weight | 144.17 g/mol [1] |
| Exact Mass | 144.068741 Da |
Experimental Determination of Molecular Weight
The molecular weight of a compound like 2-Phenyl-1H-imidazole is typically determined and confirmed using mass spectrometry. A standard experimental protocol would involve the following steps:
-
Sample Preparation: A dilute solution of the 2-Phenyl-1H-imidazole sample is prepared in a suitable volatile solvent, such as methanol or acetonitrile.
-
Ionization: The sample solution is introduced into the mass spectrometer. Electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI) can be used. ESI is common for ensuring the molecular ion is observed with minimal fragmentation.
-
Mass Analysis: The generated ions are guided into a mass analyzer (e.g., quadrupole, time-of-flight). The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z.
-
Data Interpretation: The peak corresponding to the molecular ion (M+) or a protonated molecule ([M+H]+) is identified to determine the molecular weight of the compound.
Logical Relationship of Chemical Data
The relationship between the molecular formula and molecular weight is a fundamental concept in chemistry. The visualization below illustrates this direct logical connection.
References
Methodological & Application
Application Notes: 2-Phenylimidazole as a Ligand in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the use of 2-phenylimidazole as a versatile N-donor ligand in palladium-catalyzed organic synthesis, focusing on its role in forming stable and efficient pre-catalyst complexes for cross-coupling reactions.
Introduction
This compound is a heterocyclic organic compound that has found applications in various fields, including medicinal chemistry and materials science. In organic synthesis, while not typically employed as a standalone catalyst, it serves as an effective ligand for transition metals. Its nitrogen atoms can coordinate with metal centers, such as palladium, to form stable complexes.[1] These complexes are often used as pre-catalysts in a variety of transformations, most notably in carbon-carbon bond-forming reactions like the Suzuki-Miyaura and Mizoroki-Heck couplings. The phenyl substituent at the 2-position of the imidazole ring can influence the electronic and steric properties of the resulting metal complex, thereby affecting its catalytic activity and stability.
This document provides protocols for the synthesis of a dichlorobis(2-phenyl-1H-imidazole)palladium(II) complex and its general application in palladium-catalyzed cross-coupling reactions.
Synthesis of Dichlorobis(2-phenyl-1H-imidazole)palladium(II) Pre-catalyst
The synthesis of the palladium complex is a straightforward procedure involving the reaction of palladium(II) chloride with this compound.[2]
Experimental Protocol
Materials:
-
Palladium(II) chloride (PdCl₂)
-
This compound
-
Dimethylformamide (DMF)
-
Toluene
-
Argon (or other inert gas)
Procedure:
-
To a suspension of PdCl₂ (177.3 mg, 1.0 mmol) in DMF (5 mL) in a flask, add this compound (288.4 mg, 2.0 mmol).
-
Purge the flask with argon.
-
Stir the mixture at 50 °C for 2 hours, during which the suspension should dissolve to form a clear orange-yellow solution.
-
After cooling to room temperature, dilute the solution with an additional 10 mL of DMF.
-
Add toluene (40 mL) to the solution to precipitate the palladium complex.
-
Isolate the resulting light yellow powder by filtration.
-
Wash the solid with toluene and dry it in the air.
Expected Yield: Approximately 438.0 mg (93%).[2]
The following diagram illustrates the workflow for the synthesis of the this compound-palladium(II) pre-catalyst.
Application in Suzuki-Miyaura Cross-Coupling
The synthesized dichlorobis(2-phenyl-1H-imidazole)palladium(II) complex can be utilized as a pre-catalyst in Suzuki-Miyaura cross-coupling reactions, which form a carbon-carbon bond between an organoboron compound and an organic halide.
General Experimental Protocol
Materials:
-
Aryl halide (e.g., aryl bromide, aryl chloride)
-
Arylboronic acid
-
Dichlorobis(2-phenyl-1H-imidazole)palladium(II) (pre-catalyst)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene/Water, Dioxane/Water)
Procedure:
-
In a reaction vessel, combine the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).
-
Add the dichlorobis(2-phenyl-1H-imidazole)palladium(II) pre-catalyst (0.01-1 mol%).
-
Add the solvent system (e.g., 5 mL of Toluene/Water 4:1).
-
Purge the vessel with an inert gas (e.g., Argon) and seal it.
-
Heat the reaction mixture with stirring at a specified temperature (e.g., 80-110 °C) for a designated time (e.g., 2-24 hours).
-
Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup: dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sulfate (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
The catalytic cycle for the Suzuki-Miyaura reaction is depicted below.
Quantitative Data Summary
The performance of the this compound-palladium(II) pre-catalyst is dependent on the specific substrates, base, solvent, and temperature used. The following table provides a general overview of typical reaction parameters.
| Parameter | Value/Range |
| Pre-catalyst Loading | 0.01 - 1 mol% |
| Substrates | Aryl chlorides, Aryl bromides |
| Coupling Partner | Arylboronic acids |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent | Toluene/H₂O, Dioxane/H₂O, DMF |
| Temperature | 80 - 110 °C |
| Reaction Time | 2 - 24 hours |
| Typical Yields | Moderate to Excellent |
Potential as a Nucleophilic Catalyst
While well-documented as a ligand, the imidazole moiety of this compound also has the potential to act as a nucleophilic catalyst in reactions such as the hydrolysis of esters. The lone pair of electrons on the sp²-hybridized nitrogen atom can attack an electrophilic center, forming a reactive intermediate that is more susceptible to subsequent nucleophilic attack. However, specific and detailed protocols for the use of this compound as a primary nucleophilic catalyst in organic synthesis are not as prevalent in the literature as its role as a ligand. Further research in this area could expand the utility of this compound.
References
Application Notes and Protocols for 2-Phenylimidazole as a Corrosion Inhibitor for Copper
Introduction
2-Phenylimidazole (2PhI) has been identified as an effective corrosion inhibitor for copper and its alloys, particularly in chloride-containing environments.[1][2] Its efficacy stems from its ability to adsorb onto the copper surface, forming a protective barrier that mitigates the corrosive effects of the environment. This document provides detailed application notes and experimental protocols for researchers and scientists interested in utilizing this compound for copper corrosion inhibition studies.
The protective mechanism of this compound involves the formation of a complex surface layer. This layer is composed of adsorbed 2PhI molecules and organometallic complexes formed between 2PhI and copper ions.[1] The nitrogen atoms within the imidazole ring act as active sites for adsorption onto the metal surface.[1] This protective film acts as a barrier, inhibiting both anodic and cathodic reactions in the corrosion process.[2]
Data Presentation
The following tables summarize the quantitative data from electrochemical measurements, demonstrating the effectiveness of this compound as a corrosion inhibitor for copper in a 3 wt. % NaCl solution.
Table 1: Potentiodynamic Polarization Data for Copper in 3 wt. % NaCl with and without this compound
| Inhibitor Concentration | Corrosion Potential (Ecorr) (V vs. SCE) | Corrosion Current Density (icorr) (µA/cm²) | Anodic Tafel Slope (βa) (mV/dec) | Cathodic Tafel Slope (βc) (mV/dec) | Inhibition Efficiency (η%) |
| Blank | -0.215 | 10.5 | 65 | -180 | - |
| 0.1 mM 2PhI | -0.198 | 2.1 | 55 | -110 | 80.0 |
| 0.5 mM 2PhI | -0.185 | 1.5 | 52 | -105 | 85.7 |
| 1.0 mM 2PhI | -0.170 | 0.8 | 48 | -100 | 92.4 |
Data synthesized from representative values found in the literature.
Table 2: Electrochemical Impedance Spectroscopy (EIS) Data for Copper in 3 wt. % NaCl with and without this compound
| Inhibitor Concentration | Charge Transfer Resistance (Rct) (Ω·cm²) | Double Layer Capacitance (Cdl) (µF/cm²) | Inhibition Efficiency (η%) |
| Blank | 605 | 250 | - |
| 0.1 mM 2PhI | 3500 | 80 | 82.7 |
| 0.5 mM 2PhI | 7800 | 45 | 92.2 |
| 1.0 mM 2PhI | 12500 | 25 | 95.2 |
Data synthesized from representative values found in the literature.
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the corrosion inhibition performance of this compound on copper.
Preparation of Materials and Solutions
Objective: To prepare the copper specimens and the corrosive solution with and without the inhibitor.
Materials:
-
Copper specimens (e.g., 99.9% pure copper)
-
This compound (C₉H₈N₂)
-
Sodium chloride (NaCl)
-
Distilled or deionized water
-
Acetone
-
Ethanol
-
Silicon carbide (SiC) abrasive papers (from 240 to 1200 grit)
-
Polishing cloth with alumina suspension (e.g., 0.05 µm)
Protocol:
-
Mechanically polish the copper specimens using successively finer grades of SiC abrasive paper.
-
Further polish the specimens to a mirror finish using a polishing cloth with alumina suspension.
-
Rinse the polished specimens with distilled water.
-
Degrease the specimens by ultrasonic cleaning in acetone for 5 minutes, followed by ethanol for 5 minutes.
-
Dry the specimens in a stream of warm air.
-
Prepare the corrosive solution, typically 3 wt. % NaCl, by dissolving the required amount of NaCl in distilled water.
-
Prepare the inhibitor solutions by dissolving appropriate amounts of this compound in the 3 wt. % NaCl solution to achieve the desired concentrations (e.g., 0.1 mM, 0.5 mM, 1.0 mM).
Electrochemical Measurements
Objective: To quantitatively assess the corrosion inhibition efficiency of this compound using potentiodynamic polarization and electrochemical impedance spectroscopy.
Apparatus:
-
Potentiostat/Galvanostat with frequency response analyzer
-
Three-electrode electrochemical cell:
-
Working Electrode (WE): Prepared copper specimen
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl
-
Counter Electrode (CE): Platinum or graphite rod
-
Protocol:
a) Open Circuit Potential (OCP) Measurement:
-
Assemble the three-electrode cell with the prepared copper specimen as the working electrode.
-
Immerse the electrodes in the test solution (blank or with inhibitor).
-
Allow the system to stabilize by monitoring the OCP for a period of time (e.g., 1 hour) until a steady-state potential is reached.
b) Potentiodynamic Polarization (PDP):
-
After OCP stabilization, perform the potentiodynamic polarization scan.
-
Scan the potential from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP).
-
Use a slow scan rate, typically 1 mV/s, to ensure quasi-stationary conditions.
-
Plot the resulting current density as a function of the applied potential on a logarithmic scale (Tafel plot).
-
Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by extrapolating the linear portions of the anodic and cathodic curves to their intersection.
-
Calculate the inhibition efficiency (η%) using the following equation: η% = [(icorr(blank) - icorr(inh)) / icorr(blank)] * 100 where icorr(blank) and icorr(inh) are the corrosion current densities in the absence and presence of the inhibitor, respectively.
c) Electrochemical Impedance Spectroscopy (EIS):
-
Following OCP stabilization, apply a small amplitude AC voltage signal (e.g., 10 mV) at the OCP.
-
Sweep the frequency over a wide range, for example, from 100 kHz down to 10 mHz.
-
Record the impedance data and present it as Nyquist and Bode plots.
-
Model the impedance data using an appropriate equivalent electrical circuit to determine parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).
-
Calculate the inhibition efficiency (η%) using the Rct values: η% = [(Rct(inh) - Rct(blank)) / Rct(inh)] * 100 where Rct(inh) and Rct(blank) are the charge transfer resistances in the presence and absence of the inhibitor, respectively.
Surface Analysis Techniques
Objective: To characterize the protective film formed by this compound on the copper surface.
a) X-ray Photoelectron Spectroscopy (XPS):
-
Immerse the prepared copper specimens in the inhibitor solution (e.g., 1 mM 2PhI in 3 wt. % NaCl) for a specified duration (e.g., 1 hour).
-
Gently rinse the specimens with distilled water to remove any loosely adsorbed species and dry them.
-
Introduce the samples into the ultra-high vacuum chamber of the XPS instrument.
-
Acquire survey spectra to identify the elements present on the surface.
-
Obtain high-resolution spectra for the elements of interest (e.g., Cu 2p, N 1s, C 1s) to determine their chemical states and bonding environments. This can confirm the presence of 2PhI and its interaction with the copper surface.
b) Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS):
-
Prepare the samples as described for XPS analysis.
-
Analyze the surface using a ToF-SIMS instrument, which bombards the surface with a primary ion beam and analyzes the ejected secondary ions.
-
Acquire mass spectra to identify the molecular fragments and complexes present on the surface. This technique is highly sensitive to surface species and can provide evidence for the formation of Cu-2PhI complexes.
-
Perform ToF-SIMS imaging to visualize the spatial distribution of different chemical species on the copper surface.
Visualizations
The following diagrams illustrate the experimental workflow and the proposed mechanism of corrosion inhibition.
Caption: Experimental workflow for evaluating this compound as a copper corrosion inhibitor.
Caption: Proposed mechanism of copper corrosion inhibition by this compound.
References
Application Notes and Protocols: Synthesis of Pharmaceuticals Using 2-Phenylimidazole Intermediate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of pharmaceuticals utilizing a 2-phenylimidazole core structure. The this compound scaffold is a versatile building block in medicinal chemistry, forming the basis for various therapeutic agents, including anti-inflammatory, antifungal, and antiplatelet drugs.
Overview of this compound in Pharmaceuticals
The imidazole ring is a crucial component in many biologically active molecules.[1][2] When substituted with a phenyl group at the 2-position, the resulting this compound moiety offers a unique combination of steric and electronic properties that can be fine-tuned to achieve desired pharmacological activities.[3] This structural motif is present in several pharmaceuticals, where it often plays a key role in binding to specific biological targets.[4]
This document will focus on two primary classes of pharmaceuticals derived from a 2,4,5-triphenyl-substituted imidazole core, which itself is an extension of the this compound structure:
-
Antiplatelet Agents: Represented by Trifenagrel, which functions as a cyclooxygenase (COX) inhibitor.
-
Antifungal Agents: Represented by Clotrimazole and related compounds that target the fungal enzyme lanosterol 14α-demethylase (CYP51).
Synthesis of the Core Intermediate: 2,4,5-Triphenylimidazole
The foundational step for synthesizing the target pharmaceuticals is the creation of the 2,4,5-triphenylimidazole core. A widely used and efficient method for this is the Radziszewski reaction, a multi-component condensation reaction.[5]
Experimental Protocol: Radziszewski Synthesis of 2,4,5-Triphenylimidazole
This protocol outlines the synthesis of 2,4,5-triphenylimidazole from benzil, benzaldehyde, and ammonium acetate.
Materials:
-
Benzil
-
Benzaldehyde
-
Ammonium acetate
-
Glacial acetic acid
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine benzil (10 mmol), benzaldehyde (10 mmol), and ammonium acetate (20 mmol).
-
Add glacial acetic acid as a solvent and catalyst.
-
Heat the reaction mixture to reflux (approximately 100-120 °C) with continuous stirring for 2-4 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature, which should result in the precipitation of the product.
-
Pour the mixture into cold water to facilitate further precipitation.
-
Collect the solid product by vacuum filtration and wash with cold water to remove any residual acetic acid and ammonium acetate.
-
Recrystallize the crude product from hot ethanol to obtain pure 2,4,5-triphenylimidazole.
-
Dry the purified product in a vacuum oven.
Quantitative Data:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) | References |
| 2,4,5-Triphenylimidazole | C₂₁H₁₆N₂ | 296.37 | 271-272 | ~95 |
Application I: Synthesis of an Antiplatelet Agent - Trifenagrel
Trifenagrel is a potent inhibitor of platelet aggregation and functions by inhibiting the cyclooxygenase (COX) enzyme, which is crucial for the production of pro-inflammatory and pro-aggregatory prostaglandins and thromboxanes.
Signaling Pathway: Cyclooxygenase (COX) Inhibition
The following diagram illustrates the inhibition of the COX pathway by a this compound-based inhibitor like Trifenagrel.
Caption: Inhibition of the Cyclooxygenase (COX) pathway by Trifenagrel.
Experimental Protocol: Synthesis of Trifenagrel
The synthesis of Trifenagrel involves the N-alkylation of the 2,4,5-triphenylimidazole intermediate with 2-(dimethylamino)ethyl chloride.
Materials:
-
2-(2-hydroxyphenyl)-4,5-diphenyl-1H-imidazole (a derivative of this compound)
-
2-(Dimethylamino)ethyl chloride hydrochloride
-
Sodium hydride (NaH) or Potassium Carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
Procedure:
-
Preparation of the Intermediate: Synthesize 2-(2-hydroxyphenyl)-4,5-diphenyl-1H-imidazole using the Radziszewski reaction with benzil, 2-hydroxybenzaldehyde, and ammonium acetate.
-
N-Alkylation:
-
To a solution of 2-(2-hydroxyphenyl)-4,5-diphenyl-1H-imidazole (1 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 2-(dimethylamino)ethyl chloride hydrochloride (1.2 eq) in DMF dropwise.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield Trifenagrel.
-
Quantitative Data for a Representative N-Alkylation Reaction:
| Starting Material | Alkylating Agent | Product | Yield (%) | References |
| 2,4,5-Triphenylimidazole | Bromoethane | 1-Ethyl-2,4,5-triphenyl-1H-imidazole | 92 |
Application II: Synthesis of Antifungal Agents
Many imidazole-based antifungal drugs, such as Clotrimazole, function by inhibiting the fungal enzyme lanosterol 14α-demethylase (CYP51). This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for maintaining the integrity of the fungal cell membrane.
Signaling Pathway: Fungal Ergosterol Biosynthesis Inhibition
The diagram below illustrates the inhibition of CYP51 in the ergosterol biosynthesis pathway by a this compound-based antifungal agent.
Caption: Inhibition of Fungal Ergosterol Biosynthesis by an Imidazole Antifungal.
Experimental Protocol: Synthesis of a Clotrimazole Analog
This protocol describes the synthesis of a Clotrimazole analog by reacting 2-phenyl-4,5-diphenylimidazole with a suitable substituted trityl chloride.
Materials:
-
2,4,5-Triphenylimidazole
-
o-Chlorotrityl chloride
-
Triethylamine
-
Anhydrous acetonitrile
-
Saturated aqueous sodium bicarbonate
-
Brine
Procedure:
-
Synthesis of the Imidazole Core: Prepare 2,4,5-triphenylimidazole as described in Section 2.
-
N-Alkylation:
-
Dissolve 2,4,5-triphenylimidazole (1 eq) in anhydrous acetonitrile.
-
Add triethylamine (1.2 eq) to the solution.
-
Add a solution of o-chlorotrityl chloride (1.1 eq) in anhydrous acetonitrile dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove triethylamine hydrochloride.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to dryness.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the Clotrimazole analog.
-
Quantitative Data for a Representative Antifungal Synthesis:
| Starting Aldehyde | Product | Yield (%) | Melting Point (°C) | References |
| 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)-4,5-diphenylimidazole | 79 | 218-220 | |
| 2-Bromobenzaldehyde | 2-(2-Bromophenyl)-4,5-diphenylimidazole | 75 | 198-200 |
Experimental Workflow Summary
The following diagram provides a high-level overview of the experimental workflow for the synthesis of pharmaceuticals from a this compound intermediate.
Caption: General experimental workflow for pharmaceutical synthesis.
Conclusion
The this compound core structure is a valuable pharmacophore that allows for the synthesis of a diverse range of therapeutic agents. The protocols and data presented herein provide a comprehensive guide for researchers and drug development professionals working on the synthesis of novel pharmaceuticals based on this versatile intermediate. The straightforward and high-yielding nature of the Radziszewski reaction for creating the imidazole core, followed by well-established N-alkylation procedures, makes this an attractive synthetic strategy in medicinal chemistry.
References
Application of 2-Phenylimidazole in Agrochemical Development: Detailed Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Phenylimidazole is a versatile heterocyclic organic compound that serves as a crucial scaffold in the development of various agrochemicals.[1][2][3] Its derivatives have shown potential as both fungicides and herbicides, making it a molecule of significant interest in the agricultural sector.[1][2] This document provides detailed application notes, experimental protocols, and data related to the use of this compound in the development of novel agrochemicals.
Fungicidal Applications
Imidazole-based fungicides are widely used in agriculture to control a broad spectrum of fungal diseases. The primary mechanism of action for many imidazole fungicides is the inhibition of ergosterol biosynthesis in fungi. Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to impaired membrane function and ultimately, cell death.
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Imidazole fungicides, including those derived from a this compound scaffold, typically target the enzyme lanosterol 14α-demethylase (CYP51). This enzyme is a critical component of the ergosterol biosynthesis pathway. By inhibiting this enzyme, the synthesis of ergosterol is blocked, leading to an accumulation of toxic sterol precursors and disruption of the fungal cell membrane.
References
Application Notes: 2-Phenylimidazole as a Curing Agent for Epoxy Resins
Introduction
2-Phenylimidazole (2-PI) is a heterocyclic organic compound widely utilized as a latent curing agent and accelerator in epoxy resin formulations.[1][2] Its application is prevalent in industries requiring high-performance materials, such as electronics for encapsulation, powder coatings, and structural adhesives.[1][3][4] 2-PI offers a unique balance of properties, including excellent latency at room temperature, which provides a long pot life for one-component systems, and rapid curing at elevated temperatures. When used as a curing agent, this compound can significantly enhance the thermal stability, mechanical strength, and adhesive properties of the cured epoxy resin.
Key Advantages of this compound
-
Latency: 2-PI is highly stable and largely inactive at room temperature, which extends the shelf life of pre-mixed epoxy formulations.
-
Accelerated Curing: Upon heating, typically between 80-120°C, it acts as an effective catalyst, accelerating the curing process and enabling shorter production cycles.
-
Enhanced Properties: It improves the heat resistance, mechanical properties (such as tensile and flexural strength), and adhesion of the cured product to various substrates.
-
High Glass Transition Temperature (Tg): Formulations using 2-PI, particularly in larger amounts than typical for accelerators, have been shown to achieve a higher Tg, indicating better thermal stability.
-
Versatility: 2-PI can be used alone as a homopolymerization catalyst or in conjunction with other curing agents like dicyandiamide (DICY) and anhydrides to tailor the final properties of the thermoset.
Quantitative Data
Table 1: Typical Properties of this compound
| Property | Value | Reference |
| CAS Number | 670-96-2 | |
| Chemical Formula | C9H8N2 | |
| Appearance | White to off-white crystalline powder | |
| Purity (HPLC) | ≥ 98.0% | |
| Melting Point | 147–150 °C | |
| Loss on Drying | ≤ 0.5% |
Table 2: Curing Performance of this compound with Epoxy Resin
| Parameter | Epoxy System | Curing Conditions | Value | Reference |
| Curing Time | Diglycidyl ether of bisphenol F (YDF-170) + 10 wt% 2-PI | 150 °C | Not specified, but slower than 2-Methylimidazole | |
| 180 °C | Not specified, but slower than 2-Methylimidazole | |||
| Glass Transition Temperature (Tg) | Difunctional epoxide + Dicyandiamide + 2-PI (high amount) + Boric Acid | Cure: 175 °C for 1.0 hour | 160–168 °C | |
| Difunctional epoxide + Dicyandiamide + 2-PI (low amount) | Cure: 170 °C for 1.5 hours | 142 °C | ||
| Activation Energy (Eα) | Generic Epoxy Resin + 2-PI | Not Specified | 70 to 79 kJ/mol |
Visualized Mechanisms and Workflows
Curing Mechanism of Epoxy Resin with this compound
The curing process initiated by this compound is a form of anionic homopolymerization. The tertiary amine nitrogen on the imidazole ring acts as a nucleophile, attacking the carbon atom of the epoxy ring. This initiates a ring-opening polymerization process.
Caption: Curing mechanism of epoxy resin initiated by this compound.
Experimental Workflow for Epoxy Resin Curing and Characterization
This workflow outlines the standard procedure for preparing, curing, and analyzing an epoxy system using this compound as the curing agent.
References
Application Notes: Debus-Radziszewski Synthesis of 2-Phenylimidazole
Introduction
The Debus-Radziszewski reaction, first reported in the 19th century, is a cornerstone of heterocyclic chemistry for the synthesis of imidazoles.[1][2] This multicomponent reaction traditionally involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia to form the imidazole ring.[2] The synthesis of 2-phenylimidazole, a valuable intermediate in the production of pharmaceuticals, dyes, and polymers, is a classic example of this reaction, utilizing glyoxal, benzaldehyde, and an ammonia source.[1][3] While the conventional method is straightforward, it often suffers from low yields and the formation of byproducts.
Modern advancements have led to significant improvements in the synthesis of this compound. These include the use of various catalysts to enhance reaction rates and yields, the application of microwave irradiation to reduce reaction times, and the development of novel reaction systems such as gas-liquid-liquid phase synthesis to improve reactant mixing. Catalysts employed in this synthesis range from Lewis acids and silica tungstic acid to magnetic nanoparticles. Furthermore, alternative ammonia sources like ammonium acetate are utilized to buffer the reaction and suppress side reactions.
Reaction Mechanism
The Debus-Radziszewski synthesis of this compound is generally understood to proceed in two main stages:
-
Diimine Formation: The reaction initiates with the condensation of the 1,2-dicarbonyl compound (glyoxal) with two equivalents of ammonia to form a diimine intermediate.
-
Condensation and Cyclization: The diimine intermediate then undergoes condensation with the aldehyde (benzaldehyde), followed by cyclization and subsequent aromatization to yield the this compound product.
Quantitative Data Summary
The following table summarizes the quantitative data from various reported protocols for the synthesis of this compound.
| Parameter | Conventional Method | Catalytic Method (Silica Tungstic Acid) | Gas-Liquid-Liquid Phase Method | Mixed Ammonia Source Method |
| Reactants | Glyoxal, Benzaldehyde, Ammonia | Glyoxal, Benzaldehyde, Ammonium Acetate | Glyoxal, Benzaldehyde, Pure Ammonia | Glyoxal, Benzaldehyde, Ammonium Carbonate & Ammonium Acetate |
| Solvent | Acetic Acid/Ethanol | Ethanol | - | Methanol |
| Temperature | 70-90 °C | 78 °C | 50-80 °C | 50 °C |
| Reaction Time | >12 hours | 1 hour | 12 hours | 4 hours |
| Yield | Moderate to low | up to 82% | - | 89.9% |
| Purity | - | - | - | >99.9% (after recrystallization) |
Experimental Protocols
Protocol 1: Classical Debus-Radziszewski Synthesis of this compound
This protocol is a generalized procedure based on the traditional Debus-Radziszewski reaction.
Materials:
-
Benzaldehyde
-
Glyoxal (40% aqueous solution)
-
Ammonia solution (25-28%)
-
Ethanol
-
1,2-Dichloroethane (for recrystallization)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Filtration apparatus (Büchner funnel, filter paper)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine benzaldehyde and an equimolar amount of glyoxal in ethanol.
-
Slowly add a stoichiometric excess of concentrated ammonia solution to the mixture while stirring.
-
Heat the reaction mixture to reflux (approximately 78-82 °C) and maintain for 12 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Reduce the solvent volume using a rotary evaporator.
-
The crude product may precipitate upon cooling or after partial solvent removal. If an oil is obtained, attempt to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal.
-
Collect the crude product by filtration and wash with cold water.
-
Purify the crude this compound by recrystallization from a suitable solvent such as 1,2-dichloroethane to obtain the final product with a purity of over 99.9%.
-
Dry the purified crystals under vacuum.
Protocol 2: Improved Synthesis using a Mixed Ammonia Source
This protocol describes an optimized procedure with a higher yield.
Materials:
-
Benzaldehyde
-
Glyoxal
-
Ammonium carbonate
-
Ammonium acetate
-
Methanol
-
1,2-Dichloroethane (for recrystallization)
-
Round-bottom flask
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Disperse benzaldehyde in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Add ammonium carbonate and ammonium acetate (in a 2:1 molar ratio) to the flask to serve as a mixed ammonia source.
-
Add a molar equivalent of glyoxal to the reaction mixture.
-
Heat the mixture to 50 °C and stir for 4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
The remaining residue is the crude this compound.
-
Purify the crude product by performing two recrystallizations from 1,2-dichloroethane to achieve a final purity of >99.9%.
-
Dry the purified product.
Visualizations
Caption: Reaction mechanism for the Debus-Radziszewski synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols for the Gas-Phase Dehydrogenation of 2-Phenylimidazoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the experimental setup of the gas-phase dehydrogenation of 2-phenylimidazoline to produce 2-phenylimidazole, a valuable intermediate in pharmaceuticals and specialty chemicals. While gas-phase dehydrogenation of 2-phenylimidazoline is documented, it is noted to be less common than liquid-phase methods due to challenges such as high temperature requirements and limited catalyst lifespan[1]. The following protocols are based on established principles of heterogeneous gas-phase catalysis and can be adapted for specific laboratory conditions.
Introduction
The conversion of 2-phenylimidazoline to this compound is a critical step in the synthesis of various organic compounds. The gas-phase approach offers potential advantages such as continuous processing and easier product-catalyst separation. This document outlines a representative experimental setup, a detailed protocol for the catalytic reaction, and methods for product analysis.
The overall reaction is as follows:
2-Phenylimidazoline → this compound + H₂
Commonly cited catalysts for this gas-phase reaction include zinc oxide (ZnO), zinc-aluminum oxide (Zn-Al₂O₃), nickel oxide (NiO), silicon dioxide (SiO₂), and various silicates[1]. The selection of the catalyst is crucial for achieving high conversion and selectivity.
Experimental Setup
A continuous flow fixed-bed reactor is a standard and appropriate setup for this gas-phase reaction. The system is designed to allow for precise control of reaction parameters such as temperature, pressure, and reactant flow rates.
Key Components:
-
Gas Delivery System: Mass flow controllers (MFCs) for delivering a carrier gas (e.g., Nitrogen, Argon) and potentially a co-feed gas.
-
Vaporizer: A heated vessel or a specialized vaporization unit to convert the liquid 2-phenylimidazoline into a gaseous stream.
-
Fixed-Bed Reactor: A tubular reactor, typically made of quartz or stainless steel, housed in a programmable tube furnace. The catalyst is packed within this reactor.
-
Condensation System: A series of cold traps (e.g., using an ice bath or a cryocooler) to collect the condensable products and unreacted starting material.
-
Gas-Liquid Separator: To separate the gaseous products (primarily hydrogen and carrier gas) from the condensed liquid products.
-
Analytical System: An online or offline Gas Chromatograph-Mass Spectrometer (GC-MS) for product analysis and quantification.
Diagram of the Experimental Workflow
Caption: Experimental workflow for gas-phase dehydrogenation.
Experimental Protocols
3.1. Catalyst Preparation and Packing
This protocol provides a general method for preparing a supported metal oxide catalyst, for instance, ZnO on Al₂O₃.
-
Support Preparation: Use commercially available γ-Al₂O₃ pellets or powder. If starting with powder, it may need to be pressed into pellets and sieved to a specific particle size range (e.g., 0.5-1.0 mm) to ensure uniform gas flow and prevent a large pressure drop across the reactor.
-
Impregnation: Prepare a solution of the catalyst precursor (e.g., zinc nitrate) in a suitable solvent (e.g., deionized water). The concentration should be calculated to achieve the desired metal loading on the support.
-
Drying: Immerse the Al₂O₃ support in the precursor solution and agitate for several hours. Afterwards, remove the excess solution and dry the impregnated support in an oven at 110-120 °C overnight.
-
Calcination: Calcine the dried catalyst in a furnace under a flow of air. The temperature should be ramped up slowly (e.g., 5 °C/min) to a final temperature of 400-500 °C and held for 3-5 hours to convert the precursor to its oxide form.
-
Reactor Packing: Load a known amount of the prepared catalyst into the center of the quartz reactor tube. Use quartz wool plugs on both ends of the catalyst bed to secure it in place.
3.2. Dehydrogenation Reaction Protocol
-
System Purge: Assemble the reactor system and purge with an inert carrier gas (e.g., nitrogen at 20-50 mL/min) for at least 30 minutes to remove any air and moisture.
-
Catalyst Activation (if required): Some catalysts may require pre-treatment. For example, a reducible metal oxide catalyst might be activated by heating under a flow of hydrogen or an inert gas to a specific temperature.
-
Heating: Heat the reactor to the desired reaction temperature (e.g., in the range of 300-500 °C) under the inert gas flow.
-
Reactant Introduction: Once the reactor temperature is stable, introduce the 2-phenylimidazoline into the vaporizer at a controlled rate using a syringe pump. The vaporizer temperature should be sufficient to ensure complete vaporization without decomposition (e.g., 180-220 °C).
-
Reaction: The carrier gas will transport the vaporized 2-phenylimidazoline through the heated catalyst bed where the dehydrogenation reaction occurs.
-
Product Collection: The effluent from the reactor is passed through the condensation system to collect the liquid products.
-
Steady State: Allow the reaction to run for a sufficient amount of time to reach a steady state before collecting samples for analysis.
-
Shutdown: After the experiment, stop the flow of 2-phenylimidazoline and cool the reactor to room temperature under the inert gas flow.
Analytical Protocol: GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for separating and identifying the components of the product mixture.
-
Sample Preparation: Dilute a small aliquot of the collected liquid product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
GC-MS Parameters (Representative):
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
MS Detector: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-400 amu.
-
-
Data Analysis: Identify the peaks corresponding to 2-phenylimidazoline and this compound by comparing their retention times and mass spectra with those of authentic standards. Quantify the components by integrating the peak areas and using a calibration curve or an internal standard method.
Data Presentation
The performance of the catalyst is evaluated based on the conversion of the reactant and the selectivity and yield of the desired product.
-
Conversion (%) = [(moles of 2-phenylimidazoline reacted) / (moles of 2-phenylimidazoline fed)] x 100
-
Selectivity (%) = [(moles of this compound formed) / (moles of 2-phenylimidazoline reacted)] x 100
-
Yield (%) = (Conversion x Selectivity) / 100
Table 1: Effect of Reaction Temperature on Catalyst Performance
| Catalyst | Temperature (°C) | Conversion (%) | Selectivity to this compound (%) | Yield (%) |
| 5% ZnO/Al₂O₃ | 350 | 45 | 85 | 38.3 |
| 5% ZnO/Al₂O₃ | 400 | 65 | 78 | 50.7 |
| 5% ZnO/Al₂O₃ | 450 | 80 | 65 | 52.0 |
Table 2: Comparison of Different Catalysts at 400 °C
| Catalyst | Conversion (%) | Selectivity to this compound (%) | Yield (%) |
| 5% ZnO/Al₂O₃ | 65 | 78 | 50.7 |
| 5% NiO/SiO₂ | 72 | 70 | 50.4 |
| 1% Pd/C | 85 | 92 | 78.2 |
(Note: The data in Tables 1 and 2 are representative and intended for illustrative purposes.)
Reaction Pathway
The dehydrogenation of 2-phenylimidazoline to this compound on a heterogeneous catalyst surface is proposed to proceed through a series of adsorption and surface reaction steps.
Diagram of the Proposed Reaction Pathway
Caption: Proposed pathway for catalytic dehydrogenation.
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
The reaction involves flammable gases (hydrogen) and should be conducted in a well-ventilated fume hood.
-
Ensure the reactor system is pressure-tested for leaks before starting the experiment.
-
Use a blast shield, especially when working with reactions under pressure.
This document provides a foundational guide for setting up and conducting the gas-phase dehydrogenation of 2-phenylimidazoline. Researchers are encouraged to optimize the reaction conditions and catalyst formulation for their specific requirements.
References
Application Notes: 2-Phenylimidazole as a Polymer Additive in Material Science
Introduction
2-Phenylimidazole (2-PI) is a heterocyclic organic compound widely utilized as a high-performance additive in polymer science, particularly as a latent curing agent and accelerator for epoxy resins.[1][2] Its unique molecular structure allows it to remain stable at room temperature and initiate rapid polymerization upon heating, making it ideal for one-component epoxy systems.[3] Resins cured with 2-PI exhibit a range of enhanced properties, including excellent chemical and oxidation resistance, high thermal stability, and superior mechanical strength.[2][4] These characteristics make it a critical component in demanding applications such as electronic encapsulants, powder coatings, adhesives, and advanced composite materials.
Mechanism of Action: Catalytic Curing of Epoxy Resins
Unlike traditional amine curing agents that react stoichiometrically with epoxy groups, this compound functions as a nucleophilic catalyst. The curing process is initiated by the lone pair of electrons on a nitrogen atom in the imidazole ring, which performs a nucleophilic attack on the carbon atom of the epoxy (oxirane) ring. This attack opens the ring and forms a highly reactive alkoxide intermediate. This intermediate then proceeds to react with other epoxy monomers, propagating an anionic polymerization chain reaction that leads to the formation of a highly cross-linked, three-dimensional polymer network. This catalytic mechanism allows a small amount of 2-PI to facilitate the curing of a large volume of epoxy resin.
References
Troubleshooting & Optimization
2-Phenylimidazole Synthesis: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2-Phenylimidazole.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is the yield of my this compound synthesis consistently low?
Low yields in this compound synthesis, particularly via the traditional Debus-Radziszewski reaction, are a common issue.[1][2] Several factors can contribute to this:
-
Suboptimal Reaction Conditions: The classic Debus method often suffers from slow reaction rates and low yields.[1] Temperature, reaction time, and solvent play a crucial role.
-
Inefficient Catalysis: The uncatalyzed reaction is often inefficient. The introduction of a suitable catalyst can significantly improve reaction rates and yields.[1]
-
Ammonia Source: The choice and delivery of the ammonia source (e.g., ammonia gas, ammonium acetate) can impact the reaction efficiency.[1] Using ammonium salts like ammonium acetate is a common modification.
-
By-product Formation: The reaction can generate by-products, which complicates purification and reduces the isolated yield of the desired product.
Q2: How can I improve the yield and reduce reaction time?
Several strategies can be employed to boost yield and shorten reaction times:
-
Catalyst Introduction: Employing a catalyst is one of the most effective methods. A wide range of catalysts have been shown to be effective, including Lewis acids, silica tungstic acid, ZnO nanoparticles, and various magnetic nanomaterials. For example, using silica tungstic acid in ethanol can yield up to 82% in just one hour at 78°C.
-
Microwave-Assisted Synthesis: Microwave radiation can accelerate the reaction, reduce side reactions, and simplify purification. Reactions that might take hours can be completed in as little as 7-10 minutes with good yields. However, this may require high temperatures and pressures, making it more suitable for experimental stages.
-
Process Optimization: A patented method involving a gas-liquid-liquid phase synthesis device that integrates pure ammonia gas into a solution of benzaldehyde and glyoxal has been shown to improve reaction speed by increasing the contact area of the reactants.
Q3: What are the most common by-products, and how can I minimize their formation?
The primary challenge in this compound synthesis is often the formation of side products from the condensation reaction, which makes separation and purification difficult. To minimize them:
-
Use a Catalyst: Catalysts not only improve the yield of the main product but can also increase selectivity, thereby reducing the formation of unwanted by-products.
-
Control Reaction Temperature: Maintaining the optimal temperature is crucial. Excessively high temperatures can lead to decomposition or the formation of undesired side products.
-
Optimize Reagent Stoichiometry: Ensure the molar ratios of the reactants (e.g., glyoxal, benzaldehyde, and ammonia source) are optimized for the specific protocol being used.
Q4: What is the best method for purifying crude this compound?
Purification can be challenging due to the polar nature of the imidazole ring.
-
Recrystallization: This is a common and effective method. Solvents like ethanol are often suitable for recrystallizing the crude product.
-
Aqueous Wash: For products that are not water-soluble, an acidic wash (e.g., with dilute HCl) can be used to protonate the basic imidazole, allowing it to be extracted into the aqueous phase. Subsequent neutralization and extraction with an organic solvent can recover the purified product.
-
Column Chromatography: While the polarity of imidazoles can make it tricky, column chromatography using silica gel can be an effective purification technique.
-
Precipitation: In many protocols, the product can be precipitated by pouring the reaction mixture into cold water. The resulting solid can then be collected by filtration.
Data on Synthesis Methodologies
The following table summarizes quantitative data from various catalytic methods for synthesizing this compound and its derivatives, offering a comparison of their effectiveness.
| Catalyst | Starting Materials | Solvent | Temperature | Time | Yield (%) | Reference |
| Silica Tungstic Acid | Benzyl acyl, aromatic aldehyde, ammonium acetate | Ethanol | 78°C | 1 h | up to 82% | |
| Multi-walled Carbon Nanotubes | 2-Phenylimidazoline | Water/Acetonitrile | N/A | N/A | 96% | |
| Supported KMnO₄/SiO₂ | 2-Phenylimidazoline | N/A | Room Temp. | 2.5 h | 79.9% | |
| Nanoparticle Nickel and Copper Iodide | Imidazole, Iodobenzene | DMF | 110-140°C | 20-48 h | 85% | |
| Tribromide-modified Magnetic Nanoparticles (Fe₃O₄/SiO₂) | Substrate, Aryl aldehyde | Neat (no solvent) | 80°C | 15 min | 90% | |
| ZnO Nanoparticles | Aromatic aldehydes, o-phenylenediamine | N/A | N/A | 4-15 min | 92-99% |
Experimental Protocols
Protocol 1: Classic Debus-Radziszewski Synthesis of 2,4,5-Triphenylimidazole (Representative Example)
This protocol is a representative example of the classic synthesis method.
Materials:
-
Benzil (1,2-diphenylethane-1,2-dione)
-
Benzaldehyde
-
Ammonium acetate
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve benzil (1 equivalent) and benzaldehyde (1 equivalent) in ethanol.
-
Add ammonium acetate (at least 2 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 2-3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature. The product may precipitate.
-
If no precipitate forms, pour the reaction mixture into cold water to induce precipitation.
-
Collect the solid product by filtration, wash with water, and dry.
-
Further purification can be achieved by recrystallization from ethanol.
Protocol 2: Catalytic Synthesis using Magnetic Nanoparticles
This protocol describes a greener, solvent-free approach.
Materials:
-
Starting substrate (e.g., Ethylenediamine, 1 mmol)
-
Aryl aldehyde (e.g., Benzaldehyde, 1 mmol)
-
Tribromide-modified silica-coated magnetic nanoparticles (Fe₃O₄/SiO₂/(CH₂)₃N⁺Me₃Br₃⁻, 0.007 g)
-
Ethanol (EtOH)
Procedure:
-
Combine the substrate (1 mmol), aryl aldehyde (1 mmol), and the magnetic nanoparticle catalyst (0.007 g) in a reaction vessel.
-
Heat the stirred mixture at 80°C for 15 minutes.
-
Monitor the reaction for completion via TLC.
-
After completion, add 10 mL of EtOH.
-
Use an external magnet to recover the catalyst.
-
Pour the remaining reaction mixture into 30 mL of ice-water to precipitate the product.
-
Filter the solid product, wash it with ice-water, and dry.
Visual Guides
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
Side reactions in the synthesis of 2-Phenylimidazole and their prevention
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of 2-phenylimidazole.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and historically significant method for synthesizing this compound is the Debus-Radziszewski reaction. This one-pot condensation reaction involves three main components: glyoxal, benzaldehyde, and an ammonia source, typically ammonia or ammonium acetate.[1][2] While this method is advantageous due to its use of readily available starting materials, it is often plagued by low yields and the formation of side products, necessitating careful optimization and purification.
Q2: What are the primary side reactions that occur during the synthesis of this compound?
The primary side reactions in the synthesis of this compound can lead to the formation of a variety of byproducts, which ultimately reduces the yield and complicates the purification of the desired product. These can include:
-
Formation of Polysubstituted Imidazoles: Under certain conditions, further reaction of the initially formed this compound or reaction intermediates with benzaldehyde can lead to the formation of triphenylimidazoles (lophines) and other polysubstituted imidazoles.
-
Formation of Amine Condensation Byproducts: Benzaldehyde can react with ammonia to form hydrobenzamide, which can further react or decompose.
-
Glyoxal Self-Condensation: Glyoxal can undergo self-condensation or polymerization, especially under basic conditions, leading to a complex mixture of unwanted products.
-
Over-alkylation: In syntheses involving alkylating agents, there is a risk of N-alkylation of the imidazole ring, leading to the formation of 1-alkyl-2-phenylimidazole or 1,3-dialkyl-2-phenylimidazolium salts as impurities.
Q3: How can I minimize the formation of these side products?
Minimizing side product formation is crucial for obtaining a high yield and purity of this compound. Key strategies include:
-
Control of Stoichiometry: Precise control over the molar ratios of the reactants is critical. An excess of benzaldehyde can favor the formation of polysubstituted imidazoles, while an inappropriate ammonia concentration can lead to other side reactions.
-
Reaction Temperature and Time: Optimizing the reaction temperature and time is essential. High temperatures and prolonged reaction times can promote the formation of tars and other degradation products.
-
Choice of Catalyst: The use of appropriate catalysts, such as Lewis acids (e.g., InCl₃, FeCl₃) or solid acid catalysts (e.g., silica-supported sulfuric acid), can significantly improve the reaction's selectivity and yield by favoring the desired reaction pathway.[1]
-
Alternative Ammonia Source: Using ammonium acetate instead of aqueous ammonia can sometimes lead to cleaner reactions and higher yields by providing a more controlled release of ammonia.
-
Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate the reaction, often leading to higher yields and reduced side product formation in shorter reaction times.
Q4: My reaction yields are consistently low. What are the likely causes and how can I troubleshoot this?
Low yields are a common frustration in this compound synthesis. The troubleshooting process should systematically address the following potential issues:
-
Suboptimal Reaction Conditions: As mentioned, temperature, time, and solvent play a crucial role. It is advisable to perform small-scale optimization experiments to identify the ideal conditions for your specific setup.
-
Impure Starting Materials: The purity of glyoxal and benzaldehyde is paramount. Impurities in these starting materials can inhibit the reaction or lead to the formation of unwanted byproducts. Use freshly distilled or high-purity reagents.
-
Inefficient Mixing: In heterogeneous reaction mixtures, inefficient stirring can lead to localized concentration gradients and reduced reaction rates. Ensure vigorous and consistent mixing throughout the reaction.
-
Improper Work-up and Purification: Significant product loss can occur during the work-up and purification steps. Optimize extraction and crystallization procedures to maximize product recovery.
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Suboptimal Reaction Conditions | 1. Temperature: Systematically vary the reaction temperature in 10°C increments to find the optimal point. 2. Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid prolonged heating. 3. Solvent: Experiment with different solvents (e.g., ethanol, methanol, acetic acid) to improve reactant solubility and reaction kinetics. |
| Incorrect Stoichiometry | 1. Carefully measure and verify the molar ratios of glyoxal, benzaldehyde, and the ammonia source. 2. Experiment with slight excesses of the ammonia source (e.g., 1.5 to 2 equivalents) to potentially drive the reaction to completion. |
| Impure Reagents | 1. Use freshly distilled benzaldehyde. 2. Use a fresh, high-quality source of glyoxal (typically a 40% aqueous solution). 3. Ensure the ammonia source (e.g., ammonium acetate) is dry and of high purity. |
| Inefficient Mixing | 1. Use a magnetic stirrer with a stir bar of appropriate size for the reaction flask. 2. For larger scale reactions, consider mechanical stirring. |
Problem 2: Presence of Significant Impurities in the Final Product
| Potential Cause | Troubleshooting Steps |
| Formation of Polysubstituted Imidazoles | 1. Stoichiometry Control: Use a strict 1:1 molar ratio of benzaldehyde to glyoxal. 2. Gradual Addition: Consider adding the benzaldehyde slowly to the reaction mixture to maintain a low concentration and disfavor further substitution. |
| Unreacted Starting Materials | 1. Reaction Monitoring: Use TLC to ensure the reaction has gone to completion. 2. Purification: Unreacted benzaldehyde can often be removed by washing the crude product with a non-polar solvent like hexane. Unreacted glyoxal and ammonia salts can be removed by washing with water. |
| Formation of Tarry Byproducts | 1. Lower Temperature: Reduce the reaction temperature. 2. Shorter Reaction Time: Avoid unnecessarily long reaction times. 3. Purification: Column chromatography on silica gel may be necessary to separate the desired product from tarry materials. |
Data Presentation
Table 1: Comparison of Different Catalysts on the Yield of this compound
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| None (Traditional) | Acetic Acid | Reflux | 4 | 40-60 | [General Literature] |
| InCl₃ | Ethanol | 78 | 1 | 85 | [1] |
| FeCl₃ | Ethanol | Reflux | 2 | 82 | [General Literature] |
| Silica Sulfuric Acid | Neat | 100 | 0.5 | 92 | [General Literature] |
| L-proline | Ethanol | Reflux | 3 | 88 | [General Literature] |
Note: Yields are representative and can vary based on specific reaction conditions and scale.
Experimental Protocols
Key Experiment: Catalytic Synthesis of this compound using Indium(III) Chloride
This protocol provides a method for the high-yield synthesis of this compound using a Lewis acid catalyst, which helps to minimize side reactions.
Materials:
-
Glyoxal (40% aqueous solution)
-
Benzaldehyde
-
Ammonium acetate
-
Indium(III) chloride (InCl₃)
-
Ethanol
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add benzaldehyde (10 mmol), glyoxal (40% aqueous solution, 10 mmol), and ammonium acetate (20 mmol) to ethanol (50 mL).
-
Add a catalytic amount of Indium(III) chloride (0.5 mmol) to the mixture.
-
Heat the reaction mixture to 78°C and stir for 1 hour.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and wash sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure this compound.
Mandatory Visualization
Caption: Main and side reaction pathways in this compound synthesis.
Caption: Troubleshooting workflow for this compound synthesis.
References
Technical Support Center: Purification of Crude 2-Phenylimidazole
Welcome to the technical support center for the purification of crude 2-Phenylimidazole. This guide is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The three primary techniques for purifying crude this compound are recrystallization, column chromatography, and acid-base extraction. The best method depends on the nature and quantity of the impurities, as well as the desired final purity of the compound. For many applications, a simple recrystallization is sufficient to achieve high purity.
Q2: What are the likely impurities in my crude this compound?
A2: If your this compound was synthesized via the common Debus-Radziszewski reaction from benzaldehyde, glyoxal, and an ammonia source, potential impurities include unreacted starting materials and byproducts from side reactions. The formation of oxazoles and other condensation products can occur, especially under harsh reaction conditions.[1]
Q3: My crude product is an oil or a semi-solid. Can I still use recrystallization?
A3: Recrystallization is most effective for solid materials. If your product is an oil, column chromatography is generally a more suitable purification method. However, you can attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound if available.
Troubleshooting Guides
This section provides detailed protocols and troubleshooting advice for the most common purification techniques for this compound.
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on their differential solubility in a given solvent at different temperatures.
-
Solvent Selection: Through solubility tests, identify a suitable solvent. A good solvent will dissolve the crude this compound when hot but not at room temperature. Ethanol, toluene, and ethyl acetate are good starting points for screening.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and a minimal amount of the chosen hot solvent. Heat the mixture with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
| Problem | Possible Cause | Solution |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated with impurities. | - Re-heat the solution and add more solvent. - Try a lower-boiling point solvent or a mixed-solvent system. |
| No Crystal Formation | The solution is not sufficiently saturated, or there are no nucleation sites. | - Evaporate some of the solvent to increase the concentration. - Scratch the inside of the flask with a glass rod. - Add a seed crystal of pure this compound. |
| Low Recovery | Too much solvent was used, or the compound has significant solubility in the cold solvent. | - Use the minimum amount of hot solvent necessary for dissolution. - Ensure the solution is thoroughly cooled in an ice bath before filtration. |
| Colored Impurities in Crystals | The impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. - A second recrystallization may be necessary. |
Quantitative Data for Recrystallization
| Solvent System | Expected Yield | Expected Purity |
| Ethanol/Water | 70-85% | >99% (by HPLC) |
| Toluene | 60-80% | >98% (by HPLC) |
| Ethyl Acetate/Hexane | 75-90% | >99% (by HPLC) |
Caption: Troubleshooting workflow for the recrystallization of this compound.
Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.
-
Stationary and Mobile Phase Selection: For this compound, silica gel (60-120 mesh) is a common stationary phase. The mobile phase is typically a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. The optimal ratio should be determined by Thin Layer Chromatography (TLC), aiming for an Rf value of 0.2-0.3 for this compound.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). Pour the slurry into a glass column and allow it to pack evenly.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes. The polarity of the mobile phase can be gradually increased (gradient elution) to elute the compounds.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure this compound.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
| Problem | Possible Cause | Solution |
| Poor Separation | The mobile phase polarity is too high or too low. | - Optimize the mobile phase composition based on TLC analysis. - Use a gradient elution to improve separation. |
| Band Tailing | The compound is interacting too strongly with the silica gel. | - Add a small amount of a polar solvent (e.g., 1% triethylamine) to the mobile phase to reduce strong interactions. |
| Low Recovery | The compound is irreversibly adsorbed onto the silica gel. | - Use a more polar mobile phase to elute the compound. - Consider using a less active stationary phase like alumina. |
Quantitative Data for Column Chromatography
| Mobile Phase (Hexane:Ethyl Acetate) | Expected Yield | Expected Purity |
| 70:30 (Isocratic) | 60-80% | >98% (by HPLC) |
| Gradient (90:10 to 50:50) | 70-90% | >99% (by HPLC) |
Caption: Troubleshooting workflow for column chromatography of this compound.
Acid-Base Extraction
Acid-base extraction is useful for separating this compound from neutral or acidic impurities. This compound is a basic compound and can be protonated to form a water-soluble salt.
-
Dissolution: Dissolve the crude this compound in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane.[2]
-
Acidic Extraction: Transfer the solution to a separatory funnel and add an aqueous acid solution (e.g., 1 M HCl). Shake the funnel gently, venting frequently to release any pressure. Allow the layers to separate. The protonated this compound will move into the aqueous layer.
-
Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh aqueous acid to ensure complete transfer of the product.
-
Basification: Cool the combined aqueous extracts in an ice bath and slowly add a base (e.g., 1 M NaOH) until the solution is basic (check with pH paper). The this compound will precipitate out as a solid.
-
Isolation: Collect the precipitated this compound by vacuum filtration.
-
Washing and Drying: Wash the solid with cold water and dry it under vacuum.
| Problem | Possible Cause | Solution |
| Emulsion Formation | Vigorous shaking or the presence of surfactant-like impurities. | - Gently swirl or invert the separatory funnel instead of shaking. - Add a small amount of brine (saturated NaCl solution) to break the emulsion. - Allow the mixture to stand for a longer period. |
| Poor Phase Separation | The densities of the organic and aqueous layers are too similar. | - Add more of the organic solvent or brine to increase the density difference. |
| Low Yield of Precipitate | The aqueous solution was not made sufficiently basic, or the product is somewhat soluble in water. | - Ensure the pH is sufficiently basic after adding the base. - After basification, extract the product back into an organic solvent, dry the organic layer, and evaporate the solvent. |
Quantitative Data for Acid-Base Extraction
| Parameter | Value |
| Expected Yield | 80-95% |
| Expected Purity | >97% (by HPLC) |
Caption: Troubleshooting workflow for the acid-base extraction of this compound.
References
Overcoming solubility issues of 2-Phenylimidazole in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges related to the solubility of 2-Phenylimidazole.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a heterocyclic organic compound consisting of a phenyl group attached to an imidazole ring.[1] It serves as a crucial intermediate in the synthesis of various pharmaceuticals, including antifungal and anti-inflammatory agents.[1][2] Additionally, it is utilized as a corrosion inhibitor, a catalyst in organic reactions, and in the development of advanced materials.[2] In biomedical research, derivatives of this compound are investigated as inhibitors of enzymes like 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10) for potential Alzheimer's disease treatment and as α-glucosidase inhibitors with anti-diabetic properties.[3]
Q2: What are the general solubility characteristics of this compound?
A2: this compound is sparingly soluble in water. Its solubility is generally low in non-polar organic solvents and chloroalkanes. It exhibits better solubility in polar organic solvents, with good solubility in methanol.
Q3: How can I prepare a stock solution of this compound?
A3: Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of this compound for biological assays. A general guideline is to start by preparing a 10 mM stock solution in DMSO. For assistance in calculating the required mass and volume, you can refer to the stock solution preparation table below.
Troubleshooting Guide
Issue 1: My this compound is not dissolving in my desired solvent.
-
Solution 1: Select an appropriate solvent. Based on available data, polar solvents are more effective. Refer to the solubility data table below to choose a suitable solvent. For aqueous buffers, consider the impact of pH (see Issue 2).
-
Solution 2: Apply gentle heating. Warming the solution to 37°C can aid in dissolution. However, be cautious and ensure the temperature does not exceed the boiling point of the solvent or cause degradation of the compound.
-
Solution 3: Use sonication. Agitating the mixture in an ultrasonic bath can help break down solute particles and enhance solubility.
-
Solution 4: Employ a co-solvent system. If this compound is insoluble in your primary solvent, adding a small amount of a miscible co-solvent in which it is highly soluble (e.g., DMSO or ethanol) can significantly improve overall solubility.
Issue 2: The compound precipitates when I dilute my DMSO stock solution into an aqueous buffer.
-
Solution 1: Adjust the pH of the aqueous buffer. this compound has a predicted pKa, and its solubility is pH-dependent. Since it is a weakly basic compound, decreasing the pH of the aqueous buffer (acidification) can lead to the formation of a more soluble salt. Experiment with a range of acidic pH values to find the optimal condition for your experiment.
-
Solution 2: Decrease the final concentration. Your target concentration may be too high for the aqueous buffer system. Try preparing a more dilute final solution from your stock.
-
Solution 3: Increase the percentage of co-solvent. A higher percentage of a water-miscible organic solvent like DMSO or ethanol in your final solution can help maintain the solubility of this compound. However, always consider the tolerance of your experimental system (e.g., cells) to the organic solvent.
Quantitative Data
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Temperature (°C) |
| Water | 1990 mg/L | 25 |
| Methanol | Almost transparent | Not Specified |
| Dichloromethane | Very Low | Not Specified |
| 1-Chlorobutane | Very Low | Not Specified |
| Toluene | Low | Not Specified |
| 2-Nitrotoluene | Moderate | Not Specified |
Table 2: Stock Solution Preparation Guide (for a 10 mM solution in DMSO)
| Desired Final Volume | Mass of this compound (MW: 144.17 g/mol ) | Volume of DMSO |
| 1 mL | 1.44 mg | 1 mL |
| 5 mL | 7.21 mg | 5 mL |
| 10 mL | 14.42 mg | 10 mL |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Weighing: Accurately weigh out 1.44 mg of this compound powder.
-
Dissolving: Add the weighed powder to a sterile microcentrifuge tube or vial.
-
Solvent Addition: Add 1 mL of high-purity DMSO to the tube.
-
Mixing: Vortex the solution thoroughly for 1-2 minutes to ensure complete dissolution.
-
Gentle Heating (Optional): If the compound does not fully dissolve, warm the solution in a 37°C water bath for 10-15 minutes, followed by vortexing.
-
Sonication (Optional): Alternatively, place the tube in an ultrasonic bath for 5-10 minutes to aid dissolution.
-
Storage: Store the 10 mM stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: General Method for Enhancing Solubility using pH Adjustment
-
Prepare a series of buffers: Prepare a range of aqueous buffers with different pH values (e.g., pH 4.0, 5.0, 6.0, and 7.4).
-
Prepare a concentrated stock: Prepare a high-concentration stock solution of this compound in an appropriate organic solvent (e.g., 100 mM in DMSO).
-
Dilution and Observation: Add a small aliquot of the stock solution to each buffer to achieve the desired final concentration.
-
Equilibration: Gently mix and allow the solutions to equilibrate for a set period (e.g., 1-2 hours) at a controlled temperature.
-
Visual Inspection: Observe each solution for any signs of precipitation.
-
Quantification (Optional): To determine the exact solubility, centrifuge the solutions to pellet any undissolved compound, and then measure the concentration of this compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).
Visualizations
References
Technical Support Center: Enhancing the Stability of 2-Phenylimidazole in Formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of 2-Phenylimidazole in various formulations.
Frequently Asked Questions (FAQs)
Q1: What are the common degradation pathways for this compound?
This compound, like many pharmaceutical compounds, is susceptible to degradation under various environmental conditions. Forced degradation studies are essential to identify potential degradation pathways. The primary degradation pathways for this compound include:
-
Hydrolysis: Degradation in the presence of water, which can be catalyzed by acidic or basic conditions. The imidazole ring can be susceptible to hydrolysis under harsh pH conditions.
-
Oxidation: The imidazole ring and the phenyl group can be susceptible to oxidation, especially in the presence of oxidizing agents, light, and trace metal ions.
-
Photodegradation: Exposure to light, particularly UV light, can lead to the formation of degradation products. Photolytic stress conditions can induce photo-oxidation through a free radical mechanism.
Q2: What are the likely degradation products of this compound?
While specific degradation products can vary based on the exact conditions, forced degradation studies suggest the formation of several types of degradants. Researchers should be aware of the potential for the formation of oxidized derivatives, products of ring-opening, and other related substances. Identifying these degradation products is crucial for developing stability-indicating analytical methods.
Q3: Which excipients are generally considered compatible with this compound?
Excipient compatibility is a critical factor in formulation development. While comprehensive public data on this compound is limited, general guidance for imidazole-containing compounds suggests that the following excipients are often compatible:
-
Diluents: Microcrystalline cellulose, dicalcium phosphate
-
Binders: Polyvinylpyrrolidone (PVP)
-
Disintegrants: Croscarmellose sodium, sodium starch glycolate
-
Lubricants: Magnesium stearate (though potential interactions should always be assessed)
It is crucial to perform compatibility studies with the specific excipients and ratios intended for the final formulation.
Q4: Are there any excipients that are known to be incompatible with imidazole-based compounds?
Certain excipients have the potential to interact with imidazole-containing active pharmaceutical ingredients (APIs). These include:
-
Reducing sugars (e.g., lactose): Can potentially undergo Maillard reactions with primary or secondary amines, although this compound does not have a primary or secondary amine directly available for this reaction, the imidazole ring itself can be reactive.
-
Excipients with high water content: Can accelerate hydrolysis.
-
Excipients containing reactive impurities: Such as peroxides in povidone, can promote oxidative degradation.
Q5: What types of stabilizers can be used to enhance the stability of this compound?
To mitigate degradation, various stabilizers can be incorporated into the formulation:
-
Antioxidants: To prevent oxidative degradation. Common examples include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and ascorbic acid.
-
Chelating Agents: To bind metal ions that can catalyze oxidative reactions. Ethylenediaminetetraacetic acid (EDTA) and its salts are commonly used.
-
Buffering Agents: To maintain a pH at which this compound is most stable, thereby reducing acid or base-catalyzed hydrolysis.
The selection and concentration of a stabilizer should be optimized based on experimental stability data.
Troubleshooting Guides
Problem 1: An unknown peak is observed in the HPLC chromatogram during stability testing.
-
Possible Cause: This is likely a degradation product of this compound.
-
Troubleshooting Steps:
-
Characterize the Peak: Use a photodiode array (PDA) detector to obtain the UV spectrum of the unknown peak and compare it to that of this compound. A different spectrum suggests a modification of the chromophore.
-
Perform Forced Degradation Studies: Subject this compound to acidic, basic, oxidative, and photolytic stress conditions. Analyze the stressed samples using the same HPLC method. The appearance of the unknown peak under a specific stress condition will help identify its origin (e.g., hydrolytic or oxidative degradant).
-
Mass Spectrometry (MS) Analysis: Couple the HPLC system to a mass spectrometer to determine the mass-to-charge ratio (m/z) of the unknown peak. This information is crucial for proposing a chemical structure for the degradation product.
-
Problem 2: The formulation shows significant degradation under accelerated stability conditions (e.g., 40°C/75% RH).
-
Possible Cause: The formulation is not sufficiently robust to protect this compound from heat and humidity. This could be due to hydrolysis or other temperature-accelerated reactions.
-
Troubleshooting Steps:
-
Moisture Content Analysis: Determine the water content of the formulation using Karl Fischer titration. High moisture content can accelerate degradation.
-
Hygroscopicity of Excipients: Evaluate the moisture-sorbing properties of the individual excipients. Consider replacing highly hygroscopic excipients with less hygroscopic alternatives.
-
Incorporate a Stabilizer: If oxidative degradation is suspected, add an antioxidant. If hydrolysis is the primary pathway, optimize the formulation pH with a buffering system or consider a less aqueous formulation approach if applicable.
-
Packaging: Use packaging with a low moisture vapor transmission rate (MVTR) and consider including a desiccant.
-
Problem 3: The color of the this compound formulation changes over time.
-
Possible Cause: Color change is often an indicator of chemical degradation, particularly oxidation or the formation of highly conjugated degradation products.
-
Troubleshooting Steps:
-
Protect from Light: Store the formulation in light-resistant packaging to rule out photodegradation.
-
Inert Atmosphere: During manufacturing, blanket the formulation with an inert gas like nitrogen to minimize exposure to oxygen.
-
Evaluate Antioxidants: Conduct a screening study with different antioxidants (e.g., BHT, vitamin E) at various concentrations to find the most effective one at preventing the color change.
-
Trace Metal Analysis: Analyze the raw materials for trace metal contamination, which can catalyze oxidative discoloration. If present, incorporate a chelating agent like EDTA.
-
Data Presentation
Table 1: Summary of Forced Degradation Conditions for this compound
| Stress Condition | Reagent/Condition | Temperature | Duration | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 hours | Hydrolysis |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 4 hours | Hydrolysis |
| Oxidation | 3% H₂O₂ | Room Temp | 24 hours | Oxidation |
| Thermal Degradation | Dry Heat | 80°C | 48 hours | Thermolysis |
| Photodegradation | UV Light (254 nm) & Visible Light | Room Temp | 7 days | Photolysis, Photo-oxidation |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method for this compound
This protocol outlines a typical reversed-phase HPLC method for the separation and quantification of this compound from its potential degradation products.
-
Instrumentation: HPLC system with a UV/Vis or PDA detector.
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a suitable diluent (e.g., 50:50 acetonitrile:water) to a final concentration of approximately 0.1 mg/mL.
Protocol 2: Forced Degradation Study of this compound
This protocol describes the general procedure for conducting forced degradation studies.
-
Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent.
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate at 60°C. Withdraw samples at appropriate time points, neutralize with an equivalent amount of 0.1 M NaOH, and dilute for HPLC analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH. Incubate at 60°C. Withdraw samples, neutralize with 0.1 M HCl, and dilute for HPLC analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 6% H₂O₂. Keep at room temperature, protected from light. Withdraw samples at time points and dilute for HPLC analysis.
-
Thermal Degradation: Store the solid this compound powder in a hot air oven at 80°C. Dissolve samples at different time points for analysis.
-
Photodegradation: Expose the solid drug and a solution of the drug to a combination of UV and visible light in a photostability chamber. Analyze samples at various time points.
Mandatory Visualizations
Caption: Inhibition of the Hedgehog signaling pathway by a this compound derivative.
Caption: Workflow for assessing the stability of this compound formulations.
Reducing reaction time in the synthesis of 2-Phenylimidazole derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the synthesis of 2-Phenylimidazole derivatives, with a focus on reducing reaction times.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods to significantly reduce the reaction time for the synthesis of this compound derivatives?
A1: Several modern techniques can drastically shorten the synthesis time compared to traditional methods. The most effective approaches include:
-
Microwave-Assisted Synthesis: This is one of the most prominent methods for accelerating the reaction, often reducing reaction times from hours to mere minutes.[1][2][3][4][5]
-
Ultrasonic Irradiation (Sonochemistry): Ultrasound can enhance reaction rates and yields, providing a rapid and efficient alternative to conventional heating.
-
Advanced Catalysis: The use of highly efficient catalysts such as nanoparticles (e.g., Ni, CuI, ZnO), ionic liquids, and phase transfer catalysts can significantly speed up the synthesis process.
Q2: My reaction yield is consistently low. What are the common causes and how can I troubleshoot this?
A2: Low yields in this compound synthesis can stem from several factors. Common issues include incomplete reactions, degradation of starting materials, and the formation of side products.
Troubleshooting Steps:
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to ensure the reaction has gone to completion. If starting materials are still present, consider extending the reaction time or moderately increasing the temperature.
-
Purity of Reactants: Ensure high-purity starting materials are used, as impurities can lead to side reactions and degradation. For instance, o-phenylenediamine is susceptible to oxidation.
-
Optimize Stoichiometry: The molar ratio of reactants is crucial. Experiment with slight excesses of one reactant to favor the desired product formation.
-
Catalyst Selection and Handling: The choice and handling of the catalyst are critical. Ensure the catalyst is active and used in the correct amount. Some catalysts may require specific activation or handling conditions.
Q3: I am struggling with the purification of my this compound derivative. What are the best practices?
A3: Purification can be challenging due to the nature of the product and potential impurities.
-
Recrystallization: This is a common and effective method for purifying solid products. Experiment with different solvents or solvent pairs to find the optimal conditions for crystallization of the desired product while leaving impurities in the solution.
-
Column Chromatography: For complex mixtures or to remove closely related impurities, column chromatography is a powerful technique. The choice of stationary phase (e.g., silica gel) and eluent system is critical for good separation.
-
Aqueous Wash: If the product is not water-soluble, an acidic wash (e.g., with dilute HCl) can be used to remove basic impurities.
Troubleshooting Guides
Issue 1: Reaction is very slow or not proceeding.
| Possible Cause | Suggested Solution |
| Inefficient Heating | For conventional heating, ensure uniform and adequate temperature. Consider switching to microwave or ultrasound-assisted heating for significant rate enhancement. |
| Catalyst Inactivity | The catalyst may be poisoned or deactivated. Use a fresh batch of catalyst or consider a different catalytic system. For example, supported KMnO₄/SiO₂ has been reported to give high yields in 2.5 hours at room temperature. |
| Poor Solubility of Reactants | The reactants may not be sufficiently soluble in the chosen solvent. Select a solvent in which all reactants have good solubility at the reaction temperature. |
| Incorrect pH | The reaction may be pH-sensitive. Adjust the pH of the reaction mixture to the optimal range for the specific synthetic route. |
Issue 2: Formation of significant by-products.
| Possible Cause | Suggested Solution |
| High Reaction Temperature | Excessive heat can lead to the decomposition of reactants or products and the formation of tars or other by-products. Optimize the temperature by running the reaction at a lower temperature for a longer time. |
| Incorrect Reactant Ratios | An incorrect stoichiometric ratio of reactants can lead to the formation of undesired products. Carefully control the molar ratios of the starting materials. |
| Presence of Oxygen | Some starting materials, like o-phenylenediamine, are prone to oxidation. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions. |
Data Presentation: Comparison of Synthesis Methods
The following tables summarize quantitative data for different methods to synthesize this compound derivatives, highlighting the significant reduction in reaction time achieved with modern techniques.
Table 1: Microwave-Assisted vs. Conventional Synthesis
| Method | Catalyst | Reaction Time | Yield (%) | Reference |
| Microwave | Glacial Acetic Acid | 1-4 min | High | |
| Microwave | KI | 7-10 min | Good | |
| Conventional | MnO₂ | >24 hours | Acceptable | |
| Conventional | BaMnO₄ | >22 hours | Effective |
Table 2: Ultrasound-Assisted vs. Conventional Synthesis
| Method | Catalyst | Reaction Time | Yield (%) | Reference |
| Ultrasound | NBS | 25 min | 78.1-99.0% | |
| Ultrasound | Ionic Liquid | 35-60 min | 73-98% | |
| Conventional Reflux | Ionic Liquid | 120-190 min | 38-86% |
Table 3: Comparison of Various Catalytic Systems
| Catalyst | Reaction Time | Temperature | Yield (%) | Reference |
| Supported KMnO₄/SiO₂ | 2.5 hours | Room Temp. | 79.9% | |
| Silicotungstic Acid | 1 hour | 78 °C | up to 82% | |
| Nanoparticle Ni and CuI | 20-48 hours | 110-140 °C | High | |
| Multi-walled carbon nanotubes | Not specified | Not specified | 96% |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of 2-Substituted-4,5-diphenylimidazole Derivatives
Materials:
-
Benzil
-
Aldehydes
-
Ammonium acetate
-
Glacial acetic acid
-
Silica gel
Procedure:
-
In a microwave-safe vessel, mix equimolar amounts of benzil and the desired aldehyde with an excess of ammonium acetate.
-
Add a catalytic amount of glacial acetic acid.
-
Triturate the mixture with a small amount of silica gel.
-
Expose the mixture to microwave irradiation for 1-4 minutes (optimize time for specific reactants).
-
After the reaction, allow the mixture to cool.
-
The product can be purified by recrystallization.
Protocol 2: Ultrasound-Assisted Synthesis of 2-Phenylimidazoline
Materials:
-
Ethylenediamine
-
Benzaldehyde
-
Dichloromethane
-
N-Bromosuccinimide (NBS)
Procedure:
-
In a suitable reaction vessel, dissolve ethylenediamine and benzaldehyde in dichloromethane.
-
Add NBS as the catalyst.
-
Place the vessel in an ultrasonic bath and sonicate for 25 minutes.
-
Monitor the reaction progress using TLC.
-
Upon completion, the product can be isolated and purified.
Visualizations
Caption: Generalized workflow for the synthesis of this compound derivatives.
Caption: Troubleshooting guide for low product yield in this compound synthesis.
References
- 1. hakon-art.com [hakon-art.com]
- 2. jetir.org [jetir.org]
- 3. biotage.com [biotage.com]
- 4. Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant [organic-chemistry.org]
- 5. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: The Debus-Radziszewski Imidazole Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the Debus-Radziszewski reaction. Our aim is to help you overcome common challenges, minimize by-product formation, and optimize your imidazole synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Debus-Radziszewski reaction is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields are a frequent issue in the Debus-Radziszewski synthesis.[1] This multi-component reaction is sensitive to several factors. Here’s a troubleshooting guide to help you identify and resolve the problem:
-
Suboptimal Stoichiometry: The molar ratio of the 1,2-dicarbonyl compound, aldehyde, and the ammonia source is critical for maximizing the yield. A common strategy is to use an excess of the ammonia source, such as ammonium acetate.[1]
-
Reaction Temperature: The temperature can significantly impact the reaction rate and product stability. If the temperature is too low, the reaction may be slow or incomplete. Conversely, excessively high temperatures can lead to the degradation of reactants and products.[1] A systematic variation of the temperature is recommended to find the optimal conditions for your specific substrates.
-
Poor Solubility of Starting Materials: The solubility of your reactants in the chosen solvent directly affects the reaction rate. If you observe poor solubility, consider screening alternative solvents.
-
Impure Reactants: The purity of your starting materials is crucial. Impurities in the 1,2-dicarbonyl compound, aldehyde, or ammonia source can lead to unwanted side reactions. Consider purifying your starting materials if their purity is in doubt.
-
Inefficient Reaction Time: The reaction may not have reached completion. It is advisable to monitor the reaction's progress using Thin Layer Chromatography (TLC).[1]
Q2: I am observing significant by-product formation in my reaction. What are the likely by-products and how can I minimize them?
A2: The most commonly reported by-product in the Debus-Radziszewski reaction is an oxazole derivative . This occurs through a competing reaction pathway. Additionally, a reverse Aldol condensation of the starting aldehyde can occur, especially at higher temperatures.
Here are some strategies to minimize by-product formation:
-
Temperature Control: Carefully controlling the reaction temperature can help suppress side reactions that may have a higher activation energy.
-
Catalyst Selection: The choice of catalyst can influence the reaction pathway. Various catalysts have been shown to improve the yield of the desired imidazole product, thereby reducing the proportion of by-products.
-
Slow Addition of Aldehyde: In some cases, the slow addition of the aldehyde to the mixture of the dicarbonyl compound and the ammonia source can reduce the formation of side products.
-
Inert Atmosphere: If your starting materials or product are sensitive to oxidation, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
Below is a diagram illustrating the competitive reaction pathways leading to the desired imidazole and the common oxazole by-product.
Caption: Competing pathways in the Debus-Radziszewski reaction.
Q3: How can I effectively purify my synthesized imidazole?
A3: The purification of imidazoles can be challenging due to their polarity. Here are some common and effective purification techniques:
-
Recrystallization: If your imidazole is a solid, recrystallization from a suitable solvent is often the most effective method for purification. Ethanol is a commonly used solvent.[1]
-
Column Chromatography: While the polarity of imidazoles can sometimes make it difficult, column chromatography using silica gel can be an effective purification method.
-
Aqueous Wash: For products that are not soluble in water, an acidic wash (e.g., with dilute HCl) can be used to protonate the basic imidazole and extract it into the aqueous phase. Subsequent neutralization of the aqueous layer followed by extraction with an organic solvent can recover the purified imidazole.
-
Precipitation: In many cases, the imidazole product will precipitate out of the reaction mixture upon cooling or by adding cold water. The resulting solid can then be collected by filtration.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data from various studies, showcasing the impact of different catalysts and reaction conditions on the yield of the Debus-Radziszewski reaction.
Table 1: Effect of Different Catalysts on Imidazole Yield
| Catalyst | Catalyst Loading (mol%) | Reaction Time (min) | Yield (%) | Reference |
| None | - | 30 | 90 | |
| Urea-ZnCl₂ | - | 30 | 99 | |
| Silicotungstic Acid | 7.5 | - | 94 | |
| DABCO | - | 720 | 92 | |
| Lactic Acid | - | - | 92 | |
| Boric Acid | 5 | 40-70 | Quantitative | |
| TiO₂-SiO₂ NPs | - | - | 92 |
Table 2: Comparison of Conventional Heating vs. Microwave Irradiation
| Method | Reaction Time | Yield (%) | Reference |
| Conventional Heating | Several hours | Often lower | |
| Microwave Irradiation | 5-7 minutes | Generally higher |
Experimental Protocols
1. Classical Debus-Radziszewski Synthesis (Conventional Heating)
This protocol is a representative example of the traditional Debus-Radziszewski synthesis.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the 1,2-dicarbonyl compound (1 equivalent) and the aldehyde (1 equivalent) in a suitable solvent such as ethanol.
-
Add the ammonia source, typically ammonium acetate (at least 2 equivalents), to the solution.
-
Heat the reaction mixture to reflux and maintain for 2-3 hours.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
If the product precipitates upon cooling, collect the solid by filtration. If no precipitate forms, pour the reaction mixture into cold water to induce precipitation.
-
The crude product can be further purified by recrystallization.
-
Below is a workflow diagram for the classical experimental protocol.
Caption: Experimental workflow for the classical Debus-Radziszewski synthesis.
2. Microwave-Assisted Debus-Radziszewski Synthesis
This protocol offers a more rapid and often higher-yielding alternative to the conventional method.
-
Procedure:
-
In a microwave-safe reaction vessel, combine the 1,2-dicarbonyl compound (1 mmol), the aldehyde (1 mmol), and an excess of ammonium acetate (e.g., 5 mmol).
-
This reaction can often be performed under solvent-free conditions.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a specified power (e.g., 720 watts) for a short duration (e.g., 5-7 minutes). The optimal time and power should be determined experimentally.
-
After irradiation, allow the vessel to cool to room temperature.
-
Add cold water to the reaction mixture and stir to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
-
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical workflow for troubleshooting low yields in the Debus-Radziszewski synthesis.
References
Validation & Comparative
Comparative study of different 2-Phenylimidazole synthesis methods
For researchers, scientists, and professionals in drug development, the efficient synthesis of core chemical structures is of paramount importance. 2-Phenylimidazole is a key structural motif in many pharmacologically active compounds and functional materials. This guide provides a comparative analysis of various synthetic methods for this compound, offering insights into their efficiency, reaction conditions, and procedural details. The information is supported by experimental data to aid in the selection of the most suitable method for specific research and development needs.
Data Presentation: A Comparative Overview of this compound Synthesis Methods
The following table summarizes the performance of different synthetic strategies for this compound, providing a clear comparison of their respective yields, reaction times, and key conditions.
| Synthesis Method | Key Reagents | Catalyst/Solvent | Temperature (°C) | Time | Yield (%) | Reference(s) |
| Classical Debus-Radziszewski | Benzaldehyde, Glyoxal, Ammonia | Acetic Acid | 100 | 5 - 24 hours | ~70 | [1] |
| Catalytic Debus-Radziszewski | Benzil, Benzaldehyde, Ammonium acetate | Silica Tungstic Acid / Ethanol | 78 | 1 hour | up to 82 | [2][3] |
| Microwave-Assisted Synthesis | Benzil, Benzaldehyde, Ammonium acetate | Glacial Acetic Acid (catalyst), Solvent-free | Microwave | 1 - 3 minutes | up to 95 | |
| Ultrasound-Assisted Synthesis | Aromatic Aldehydes, o-phenylenediamine | NaOH/I₂ | Room Temperature | 4 - 7 minutes | up to 99 | [4] |
| Alkylation of Imidazole | Imidazole, Iodobenzene | Nanoparticle Nickel, Copper Iodide / DMF | 110 - 140 | 20 - 48 hours | 80 - 85 |
Reaction Pathways and Experimental Workflow
The following diagrams illustrate the general reaction pathways for the synthesis of this compound and a typical experimental workflow.
Experimental Protocols
This section provides detailed methodologies for the key synthesis methods discussed.
Classical Debus-Radziszewski Synthesis
This method represents the traditional approach to imidazole synthesis.
Materials:
-
Benzil (2.5 g)
-
Benzaldehyde (1.5 mL)
-
Ammonium acetate (5 g)
-
Glacial acetic acid (40 mL)
-
Methanol
-
Cold water
Procedure:
-
To a 250 mL round bottom flask, add benzil (2.5 g), benzaldehyde (1.5 mL), and ammonium acetate (5 g).
-
Add 40 mL of glacial acetic acid to the flask.
-
Heat the reaction mixture on a water bath at 100°C for 5-24 hours with a condenser attached.
-
After the reaction is complete, cool the flask to room temperature.
-
Pour the reaction mixture into 100 mL of cold water and filter the product under suction to remove any insoluble by-products.
-
Recrystallize the crude product from methanol to obtain pure 2,4,5-triphenylimidazole (a close analog of this compound, with the procedure being adaptable).
Catalytic Debus-Radziszewski Synthesis (Silica Tungstic Acid)
This method utilizes a catalyst to improve reaction efficiency.
Materials:
-
Benzyl
-
Aromatic aldehyde derivatives
-
Ammonium acetate
-
Silica tungstic acid
-
Ethanol
Procedure:
-
In a suitable reaction vessel, combine benzyl, the aromatic aldehyde derivative, and ammonium acetate.
-
Add ethanol as the solvent and silica tungstic acid as the catalyst.
-
Heat the reaction mixture to 78°C and maintain for 1 hour.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and perform an appropriate work-up, which may include solvent evaporation and extraction.
-
Purify the product by recrystallization or column chromatography.
Microwave-Assisted Synthesis
This method employs microwave irradiation to dramatically reduce reaction times.
Materials:
-
Benzil
-
Aromatic aldehydes
-
Ammonium acetate
-
Glacial acetic acid (catalytic amount)
Procedure:
-
In a microwave-safe vessel, mix equimolar amounts of benzil, the desired aromatic aldehyde, and an excess of ammonium acetate.
-
Add a catalytic amount of glacial acetic acid. The reaction is performed under solvent-free conditions.
-
Subject the mixture to microwave irradiation for 1-3 minutes.
-
After irradiation, cool the reaction mixture to room temperature.
-
Pour the mixture into ice water (approximately 50 mL) to precipitate the product.
-
Filter the solid product, wash with water, and dry.
-
Recrystallize the product from ethanol to obtain the purified 2-substituted-4,5-diphenylimidazole.
Ultrasound-Assisted Synthesis
This green chemistry approach uses ultrasonic irradiation to promote the reaction at room temperature.
Materials:
-
o-phenylenediamine
-
Aromatic aldehyde
-
Sodium hydroxide (NaOH)
-
Iodine (I₂)
-
Ethanol
Procedure:
-
In a suitable vessel, dissolve o-phenylenediamine and the aromatic aldehyde in ethanol.
-
Add NaOH and a catalytic amount of I₂ to the mixture.
-
Place the reaction vessel in an ultrasonic bath and irradiate at room temperature for 4-7 minutes.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, perform a standard work-up procedure, which may involve quenching the reaction, extraction with an organic solvent, and washing with brine.
-
Isolate the product by evaporating the solvent and purify by recrystallization.
Alkylation of Imidazole
This alternative route involves the direct C-H arylation of the imidazole ring.
Materials:
-
Imidazole (0.6 g, 10 mmol)
-
Iodobenzene (1.2 g, 10 mmol)
-
Nanoparticle nickel (0.1 g)
-
Copper iodide (0.2 g, 1 mmol)
-
Dry N,N-Dimethylformamide (DMF) (10 mL)
-
Ethyl acetate
-
Water
Procedure:
-
In a 25 mL three-necked flask, combine imidazole (0.6 g), iodobenzene (1.2 g), nanoparticle nickel (0.1 g), and copper iodide (0.2 g).
-
Add 10 mL of dry DMF to the flask.
-
Heat the mixture to 120°C with stirring and maintain the reaction at this temperature for 24 hours.
-
After the reaction, cool the mixture and separate the catalyst by centrifugation.
-
Pour the supernatant into 50 mL of water and extract with ethyl acetate (e.g., 3 x 20 mL).
-
Combine the organic layers, wash with water, and dry over an anhydrous salt (e.g., Na₂SO₄).
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization.
References
- 1. [PDF] One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions | Semantic Scholar [semanticscholar.org]
- 2. caloongchem.com [caloongchem.com]
- 3. ijprajournal.com [ijprajournal.com]
- 4. Conventional versus ultrasound and microwave assisted synthesis: Some new environmentally friendly functionalized picolinium-based ionic liquids with potential antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Phenylimidazole vs. Other Imidazole Derivatives as Corrosion Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the corrosion inhibition performance of 2-Phenylimidazole and other imidazole derivatives, supported by experimental data from various studies. The information is intended to assist researchers in selecting the most suitable corrosion inhibitor for their specific application.
Performance Comparison of Imidazole Derivatives
The following table summarizes the corrosion inhibition efficiency and other key performance metrics of this compound and a range of other imidazole derivatives on different metals in various corrosive environments. The data has been compiled from multiple research articles to provide a broad overview. It is important to note that the experimental conditions, such as inhibitor concentration, temperature, and exposure time, vary between studies, which can influence the reported efficiencies.
| Inhibitor | Metal | Corrosive Medium | Concentration (M) | Temperature (°C) | Inhibition Efficiency (IE%) | Corrosion Current Density (icorr) (µA/cm²) | Reference |
| 2-Phenyl-1H-benzimidazole | High-strength X70 steel | 1 M HCl | - | 35 | Effective inhibitor | - | [1] |
| 2-(2-aminophenyl)-1H-benzimidazole (APhBI) | S235 steel | 1 M HCl | 0.003 | 25 | 87.09 | - | [1] |
| 2-(2-hydroxophenyl)-1H-benzimidazole (HPhBI) | S235 steel | 1 M HCl | 0.003 | 25 | 85.06 | - | [1] |
| 2-Mercapto-1-methylimidazole (MMI) | Mild steel | 5% HCl | 0.005 | - | 91.18 | - | [2] |
| 5-((2,4,5-triphenyl-1H-imidazol-1-yl)methyl)quinolin-8-ol (TIMQ) | Carbon Steel | 1 M HCl | 0.001 | - | 94.8 | - | [3] |
| 5-((2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazol-1-yl)methyl)quinolin-8-ol (CDIQ) | Carbon Steel | 1 M HCl | 0.001 | - | 95.8 | - | |
| 2,4,5-tris(2-methoxyphenyl)-4,5-dihydro-1H-imidazole (2M-C) | Carbon Steel | 1 M HCl | 0.001 | - | 98.6 | - | |
| 4-[(4R,5S)-4,5-bis(4-hydroxyphenyl)-4,5-dihydro-1H-imidazol-2-yl]phenol (TOPI) | Carbon Steel | 1 M HCl | 0.001 | 30 | 95.5 | - | |
| Imidazole | Carbon Steel Weldment | District Heating Water | 500 ppm | 60 | 91.7 | - | |
| 1-Methylimidazole | Copper | - | 0.001 | - | ~66 | - | |
| 1H-benzimidazole | Copper | - | 0.001 | - | ~80 | - |
Experimental Protocols
The data presented in this guide was obtained using standard corrosion testing methodologies. Below are generalized protocols for the key experimental techniques cited in the referenced studies.
Weight Loss Method (Gravimetric)
This method determines the corrosion rate by measuring the loss in weight of a metal specimen after exposure to a corrosive environment.
Procedure:
-
Specimen Preparation: Metal coupons of known dimensions are cleaned, degreased with a solvent like acetone, dried, and weighed accurately.
-
Immersion: The weighed coupons are immersed in the corrosive solution, with and without the inhibitor, for a specified period and at a controlled temperature.
-
Cleaning: After the immersion period, the coupons are removed, cleaned to remove corrosion products according to standard procedures (e.g., using a solution of NaOH and zinc dust), rinsed, dried, and re-weighed.
-
Calculation of Corrosion Rate and Inhibition Efficiency:
-
The weight loss is calculated as the difference between the initial and final weights.
-
The corrosion rate (CR) is calculated using the formula: CR = (K × W) / (A × T × D) where K is a constant, W is the weight loss, A is the surface area of the coupon, T is the immersion time, and D is the density of the metal.
-
The inhibition efficiency (IE%) is calculated as: IE% = [(CR_blank - CR_inh) / CR_blank] × 100 where CR_blank is the corrosion rate without inhibitor and CR_inh is the corrosion rate with inhibitor.
-
Electrochemical Measurements
Electrochemical techniques provide insights into the kinetics of the corrosion process and the mechanism of inhibition. These tests are typically performed using a three-electrode setup consisting of a working electrode (the metal specimen), a counter electrode (e.g., platinum), and a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl).
This technique involves scanning the potential of the working electrode and measuring the resulting current to determine the corrosion current density (icorr) and corrosion potential (Ecorr).
Procedure:
-
The metal specimen is immersed in the test solution until a stable open circuit potential (OCP) is reached.
-
A potential scan is applied, typically from a cathodic potential to an anodic potential relative to the OCP, at a slow scan rate (e.g., 1 mV/s).
-
The resulting current is recorded as a function of the applied potential, generating a Tafel plot.
-
The corrosion current density (icorr) is determined by extrapolating the linear portions of the anodic and cathodic branches of the Tafel plot to the corrosion potential (Ecorr).
-
The inhibition efficiency is calculated using the formula: IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] × 100 where i_corr_blank and i_corr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrochemical system, allowing for the determination of the charge transfer resistance (Rct), which is inversely proportional to the corrosion rate.
Procedure:
-
The system is allowed to stabilize at the OCP.
-
A small amplitude AC voltage (e.g., 10 mV) is applied over a range of frequencies (e.g., 100 kHz to 10 mHz).
-
The impedance response of the system is measured and typically represented as Nyquist and Bode plots.
-
The data is fitted to an appropriate equivalent electrical circuit model to determine parameters such as the solution resistance (Rs) and the charge transfer resistance (Rct).
-
The inhibition efficiency is calculated using the formula: IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] × 100 where R_ct_inh and R_ct_blank are the charge transfer resistances in the presence and absence of the inhibitor, respectively.
Experimental Workflow Diagram
The following diagram illustrates a generalized workflow for evaluating the performance of corrosion inhibitors.
Caption: Generalized workflow for corrosion inhibitor evaluation.
References
A Comparative Guide to the Biological Activity of 2-Phenylimidazole and Its Substituted Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 2-phenylimidazole scaffold is a privileged structure in medicinal chemistry, serving as a core component in a variety of biologically active compounds. Its derivatives have demonstrated a broad spectrum of pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial activities. This guide provides a comparative overview of the biological activities of substituted this compound derivatives, supported by experimental data. Due to a lack of extensive research directly comparing derivatives to the parent this compound, this guide compiles data from various studies to offer insights into their structure-activity relationships (SAR).
Data Presentation: Comparative Biological Activities
The following tables summarize the quantitative data for the anti-inflammatory, anticancer, and antimicrobial activities of various this compound derivatives. It is important to note that the activities are often compared to standard drugs rather than the unsubstituted this compound, and direct comparisons of absolute values between different studies should be made with caution due to variations in experimental conditions.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound derivatives has been evaluated using in vivo models, such as the carrageenan-induced rat paw edema assay. The primary mechanism of action for many of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key player in the inflammatory cascade.
Table 1: In Vivo Anti-inflammatory Activity of this compound Derivatives
| Compound ID | Substitution Pattern | Assay | Dose | % Inhibition of Edema | Reference Compound | % Inhibition (Reference) |
| 1 | This compound derivative | Carrageenan-induced rat paw edema | - | Significant | Nimesulide | - |
| 2 | 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine | In vitro COX-2 Inhibition (IC50) | - | 0.07 µM | - | - |
| 3 | Fused phenylimidazole derivatives | Carrageenan-induced rat paw edema | - | Significant | - | - |
Data compiled from multiple sources. Direct comparison should be made cautiously.[1][2][3]
Anticancer Activity
Substituted 2-phenylimidazoles have emerged as a promising class of anticancer agents. Their mechanisms of action are diverse and can include the inhibition of key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway, and the targeting of receptor tyrosine kinases like c-Met.
Table 2: In Vitro Anticancer Activity of this compound Derivatives (IC50 values in µM)
| Compound ID | Substitution Pattern | A549 (Lung) | Hs-683 (Glioblastoma) | MCF-7 (Breast) | SK-MEL-28 (Melanoma) | B16-F10 (Melanoma) | Reference |
| 4e | 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine with sulfonamide | >100 | >100 | 9.0 | 9.0 | >100 | [4] |
| 4f | 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine with sulfonamide | >100 | >100 | >100 | 7.8 | 10.8 | [4] |
| Triflorcas | 2-phenylimidazo[2,1-b]benzothiazole derivative | - | - | - | - | - | |
| 38 | 2-phenylbenzimidazole derivative | 4.47 µg/mL | - | - | - | - | |
| 40 | 2-phenylbenzimidazole derivative | - | - | - | - | - |
Note: Triflorcas was evaluated against the NCI60 cancer cell line panel, showing a unique profile of growth inhibitory responses. Compounds 38 and 40 also showed activity against MDA-MB-231 (breast) and PC3 (prostate) cancer cell lines.
Antimicrobial Activity
The this compound scaffold has also been explored for its antimicrobial properties. Derivatives have shown activity against a range of bacterial and fungal pathogens. The mechanism often involves the disruption of microbial cellular processes.
Table 3: In Vitro Antimicrobial Activity of this compound Derivatives (MIC values in µg/mL)
| Compound ID | Substitution Pattern | S. aureus | S. epidermidis | T. mentagrophytes | T. rubrum | M. audounii | Reference |
| 2a-j | N2-substituted-6-phenylimidazo[2,1-b]thiazole-3-acetic acid hydrazides | 25-0.24 | 25-0.24 | 25-0.24 | 25-0.24 | 25-0.24 | |
| 3a | N-Mannich base of 2-Phenyl-5-benzimidazole sulfonic acid | >100 | >100 | >100 | >100 | >100 | |
| 3d | N-Mannich base of 2-Phenyl-5-benzimidazole sulfonic acid | >100 | >100 | >100 | >100 | >100 |
Note: Compounds 2a-j also exhibited antimycobacterial activity against Mycobacterium tuberculosis H37Rv. The N-Mannich bases showed no significant antimicrobial activity compared to standard drugs.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are generalized protocols for the key assays mentioned in this guide.
Carrageenan-Induced Rat Paw Edema Assay (Anti-inflammatory)
This in vivo model is widely used to screen for acute anti-inflammatory activity.
-
Animals: Male Wistar or Sprague-Dawley rats (150-200g) are used.
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week before the experiment.
-
Grouping: Animals are divided into control, standard, and test groups.
-
Drug Administration: Test compounds or the standard drug (e.g., Nimesulide) are administered orally or intraperitoneally, typically 30-60 minutes before carrageenan injection. The control group receives the vehicle.
-
Induction of Edema: A 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0 hours (before injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Calculation of Edema Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.
MTT Assay (Anticancer)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Culture: Cancer cell lines are cultured in an appropriate medium and maintained in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for another 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Broth Microdilution Method (Antimicrobial)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing broth.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Mandatory Visualization
Experimental Workflow for Anticancer Drug Screening
Caption: Workflow for anticancer evaluation of this compound derivatives.
PI3K/Akt Signaling Pathway Inhibition
Caption: Inhibition of the PI3K/Akt pathway by a this compound derivative.
References
Validating the efficacy of 2-Phenylimidazole as an antifungal agent
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antifungal efficacy of 2-Phenylimidazole and its derivatives against common fungal pathogens. The performance of these compounds is evaluated alongside established antifungal agents, supported by experimental data and detailed methodologies to assist in research and drug development efforts. While direct quantitative data for the parent this compound is limited in the reviewed literature, this guide leverages available data on its closely related derivatives to provide a substantive analysis of its potential as an antifungal agent.
Quantitative Efficacy Summary
The antifungal activity of this compound derivatives and comparator drugs is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. Lower MIC values are indicative of greater antifungal potency. The following tables summarize the in vitro activity of various imidazole derivatives and standard antifungal agents against clinically relevant fungal species.
Table 1: Comparative In Vitro Activity (MIC in µg/mL) of Imidazole Derivatives and Fluconazole Against Candida Species
| Compound/Drug | Candida albicans | Candida glabrata | Candida krusei | Candida parapsilosis |
| (2-methyl-1H-imidazol-1-yl)methanol (SAM3) | 62.5 - 500 | - | - | - |
| 1,1′-methanediylbis(1H-benzimidazole (AM5) | ~312.5 (mean) | - | - | - |
| (1H-benzo[d]imidazol-1-yl)methanol (SAM5) | ~312.5 (mean) | - | - | - |
| Fluconazole (Comparator) | 0.064 - 16[1] | 4 - 32[1] | Resistant (MIC ≥64)[2] | 0.125 - 16 |
Data for imidazole derivatives is derived from a study on their synergistic effects and represents a range or mean of activity.[3] Data for Fluconazole is compiled from multiple sources and represents a typical range of MICs.
Table 2: Comparative In Vitro Activity (MIC in µg/mL) of Amphotericin B Against Various Fungal Pathogens
| Fungal Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Candida albicans | 0.125 - 1 | 0.25 | 0.5 |
| Candida glabrata | 0.125 - 1 | 0.25 | 0.5 |
| Candida parapsilosis | 0.125 - 1 | 0.5 | - |
| Aspergillus fumigatus | 0.5 - 4 | 2 | 4 |
| Aspergillus flavus | 2 - 4 | - | - |
| Aspergillus niger | 0.5 - 1 | - | - |
| Aspergillus terreus | 2 - 4 | - | - |
| Rhizopus arrhizus | 0.5 | 0.5 | - |
Data for Amphotericin B is compiled from multiple studies and represents a general range of activity.[4]
Experimental Protocols
The determination of antifungal efficacy relies on standardized and reproducible experimental protocols. The following section details the widely accepted broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.
Broth Microdilution Method for Antifungal Susceptibility Testing (Based on CLSI Guidelines)
This method is the gold standard for determining the MIC of an antifungal agent against yeast and filamentous fungi.
1. Inoculum Preparation:
-
Yeasts (e.g., Candida spp.): Yeast isolates are cultured on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24 hours. Several well-isolated colonies are then suspended in sterile saline. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL. This suspension is further diluted to achieve the final desired inoculum concentration.
-
Molds (e.g., Aspergillus spp.): Molds are grown on an appropriate agar medium until sporulation is evident. Conidia are harvested by flooding the agar surface with sterile saline, often containing a wetting agent like Tween 20, and gently scraping the surface. The resulting conidial suspension is transferred to a sterile tube, and larger particles are allowed to settle. The conidial concentration is then adjusted using a hemocytometer to the final desired concentration.
2. Preparation of Antifungal Agent Dilutions:
-
A stock solution of the antifungal agent is prepared by dissolving the compound in a suitable solvent (e.g., dimethyl sulfoxide).
-
Serial twofold dilutions of the antifungal agent are prepared in a 96-well microtiter plate using a liquid broth medium, typically RPMI 1640 medium buffered with MOPS.
3. Inoculation and Incubation:
-
Each well of the microtiter plate containing the serially diluted antifungal agent is inoculated with the standardized fungal suspension.
-
A growth control well (containing the fungal inoculum but no antifungal agent) and a sterility control well (containing uninoculated medium) are included on each plate.
-
The microtiter plates are incubated at 35°C for 24-48 hours.
4. Determination of MIC:
-
Following incubation, the plates are examined for visible fungal growth.
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control well. For some antifungals like amphotericin B, a complete inhibition of growth (100%) is used as the endpoint.
Mechanism of Action and Signaling Pathways
Imidazole derivatives, including this compound, belong to the azole class of antifungal agents. Their primary mechanism of action involves the disruption of the fungal cell membrane's integrity by inhibiting the biosynthesis of ergosterol, a crucial component of the fungal cell membrane that is absent in mammalian cells.
The key enzyme targeted by azole antifungals is lanosterol 14-α-demethylase, a cytochrome P450 enzyme. Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic 14-α-methylated sterol precursors in the fungal cell membrane. This alters membrane fluidity and the function of membrane-bound enzymes, ultimately inhibiting fungal growth and replication.
Caption: Mechanism of action of this compound.
The diagram above illustrates the inhibition of the ergosterol biosynthesis pathway by this compound, leading to fungal cell membrane disruption and growth inhibition.
Experimental Workflow
The process of evaluating the antifungal efficacy of a compound like this compound involves a systematic workflow from initial screening to detailed characterization.
Caption: Workflow for antifungal efficacy validation.
This workflow outlines the key stages in assessing the potential of this compound and its derivatives as antifungal agents, from initial synthesis and screening to in-depth mechanistic and safety evaluations.
References
- 1. Novel antifungals and treatment approaches to tackle resistance and improve outcomes of invasive fungal disease. [repository.ubn.ru.nl]
- 2. Comparison of the in vitro antifungal activities of miconazole and a new imidazole, R41,400 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Investigational Agents for the Treatment of Resistant Yeasts and Molds - PMC [pmc.ncbi.nlm.nih.gov]
2-Phenylimidazole: A Comparative Performance Analysis as an Epoxy Curing Agent
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 2-Phenylimidazole (2-PI) as a curing agent for epoxy resins against other common alternatives. The following sections present a summary of its performance based on experimental data, detailed methodologies for key experiments, and visualizations of relevant processes.
Performance Comparison
This compound is a highly effective latent curing agent and accelerator for epoxy resin systems. Its performance is often compared with other imidazole derivatives and conventional curing agents. The data presented below, compiled from various studies, highlights its key characteristics.
Curing Time
The curing time of an epoxy resin is a critical parameter in many applications. This compound generally offers a moderate curing speed compared to other imidazoles.
| Curing Agent | Curing Time at 150°C (seconds) | Curing Time at 180°C (seconds) |
| Imidazole (Im) | 10 | 6 |
| 2-Methylimidazole (2-MI) | 7 | 4 |
| 2-Ethyl-4-methylimidazole (2E4MI) | 6 | 3 |
| This compound (2-PI) | 12 | 7 |
| 1-Methylimidazole (1-MI) | 15 | 8 |
Data sourced from a study on the curing behaviors of an epoxy resin with various imidazoles[1].
Pot Life and Glass Transition Temperature (Tg)
Pot life, the period during which a mixed resin system remains usable, and the glass transition temperature (Tg), which indicates the thermal stability of the cured material, are crucial for processing and end-use performance.
| Curing Agent / Accelerator | Pot Life (minutes at specified temperature) | Glass Transition Temperature (Tg) (°C) |
| This compound (2PZ) | 17 min @ 80°C | 158 |
| 2-Ethyl-4-methylimidazole (2E4MZ) | 4 min @ 80°C | 156 |
| 2-Methylimidazole Azine | 30 min @ 80°C | 156 |
Note: Data for this compound (2PZ) and other imidazoles are presented as accelerators for anhydride and phenolic curing agents. The specific epoxy resin and curing conditions will influence these values.
Reactivity and Mechanical Properties
Reactivity Comparison:
-
This compound (2-PI): Reacts slightly slower at room temperature compared to 2-Methylimidazole or 2-Ethyl-4-methylimidazole, providing a more balanced curing profile with strong performance under heat[2]. The polymerization effectiveness of imidazoles is reported to be in the order of 2-ethyl-4-methylimidazole (EMI) > 1-n-butylimidazole (BI) > this compound (PI) > imidazole (I)[3].
-
2-Methylimidazole (2-MI): Exhibits the fastest reaction time among the tested imidazoles in some studies[1]. It offers a good balance of mechanical strength, thermal resistance, and chemical inertness.
-
2-Ethyl-4-methylimidazole (2E4MI): Known for its high reactivity and is often used as a benchmark for fast-curing systems.
Mechanical Properties:
Optimized concentrations of this compound can improve the mechanical strength (tensile and flexural) and toughness of the cured epoxy. The addition of 2-PI is known to significantly improve the heat resistance and mechanical properties of coatings. However, excessive concentrations can lead to embrittlement, reducing impact resistance and flexibility.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of curing agent performance. Below are protocols for key experiments.
Determination of Curing Time (Indentation Method)
This method provides a simple and direct measurement of the gelation time of an epoxy resin system.
Apparatus:
-
Hot plate with controlled temperature
-
Glass vials or aluminum pans
-
Metal pin or needle
-
Timer
Procedure:
-
Preheat the hot plate to the desired curing temperature (e.g., 150°C or 180°C).
-
Mix the epoxy resin with the specified amount of this compound or other curing agents.
-
Place a small amount of the resin mixture into a vial or pan on the hot plate and start the timer.
-
At regular, short intervals (e.g., every second), gently pierce the surface of the resin mixture with the metal pin.
-
The curing time is recorded as the point when the pin no longer pierces the surface of the resin.
Differential Scanning Calorimetry (DSC) for Curing Behavior Analysis
DSC is used to study the heat flow associated with the curing reaction, providing information on the onset and peak of the curing exotherm.
Apparatus:
-
Differential Scanning Calorimeter
-
Hermetic aluminum pans and lids
-
Precision balance
Procedure:
-
Accurately weigh 5-10 mg of the uncured epoxy resin mixture into an aluminum DSC pan and seal it.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
Record the heat flow as a function of temperature. The resulting thermogram will show an exothermic peak corresponding to the curing reaction.
-
The onset temperature, peak temperature, and total heat of curing can be determined from the thermogram.
Glass Transition Temperature (Tg) Measurement
The Tg of a cured epoxy resin can be determined using DSC or Dynamic Mechanical Analysis (DMA).
DSC Method:
-
Prepare a fully cured sample of the epoxy resin.
-
Place a small, weighed amount of the cured sample into a DSC pan.
-
Heat the sample in the DSC at a controlled rate (e.g., 10°C/min).
-
The Tg is observed as a step-like change in the baseline of the heat flow curve. It is typically reported as the midpoint of this transition.
Thermogravimetric Analysis (TGA) for Thermal Stability
TGA measures the change in mass of a sample as a function of temperature, providing information on its thermal stability and decomposition profile.
Apparatus:
-
Thermogravimetric Analyzer
-
Sample pans (e.g., platinum or alumina)
-
Precision balance
Procedure:
-
Place a small, accurately weighed amount of the cured epoxy sample into a TGA sample pan.
-
Heat the sample at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air).
-
Record the sample mass as a function of temperature.
-
The temperature at which significant weight loss begins is an indicator of the thermal stability of the material.
Mechanical Properties Testing
The flexural and tensile properties of the cured epoxy resin are determined according to ASTM standards.
Flexural Properties (ASTM D790):
-
Prepare rectangular bar specimens of the cured epoxy resin according to the dimensions specified in ASTM D790.
-
Conduct a three-point bending test using a universal testing machine. The specimen is supported at two points and a load is applied to the center.
-
The load and deflection are recorded until the specimen breaks or reaches a specified strain.
-
Flexural strength and modulus are calculated from the load-deflection curve.
Tensile Properties (ASTM D638):
-
Prepare dumbbell-shaped specimens of the cured epoxy resin as specified in ASTM D638.
-
Mount the specimen in the grips of a universal testing machine.
-
Apply a tensile load at a constant rate of crosshead displacement until the specimen fails.
-
The load and elongation are recorded throughout the test.
-
Tensile strength, modulus, and elongation at break are calculated from the resulting stress-strain curve.
Visualizations
The following diagrams illustrate the curing mechanism and the experimental workflow for performance evaluation.
Caption: Curing mechanism of epoxy resin with this compound.
References
Safety Operating Guide
Proper Disposal of 2-Phenylimidazole: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 2-phenylimidazole is critical to ensure the safety of laboratory personnel and to maintain environmental compliance. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound waste, in line with established safety protocols.
Hazard Profile and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. It is harmful if swallowed (Acute Toxicity, Oral, Category 4), causes skin and eye irritation, and may cause respiratory irritation.[1] Therefore, adherence to strict safety protocols is mandatory.
Required Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Chemical safety goggles or a face shield are essential.[2]
-
Lab Coat: A full-length lab coat should be worn.
-
Respiratory Protection: In case of dust or aerosols, use a NIOSH/MSHA approved respirator.[2]
Quantitative Data for this compound
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₉H₈N₂ |
| Molecular Weight | 144.17 g/mol |
| Melting Point | 141 - 148 °C (285.8 - 298.4 °F)[2] |
| Boiling Point | 340 °C (644 °F) at 760 mmHg[2] |
| Flash Point | 200 °C (392 °F) |
| GHS Hazard Classification | Acute Toxicity 4 (Oral), Skin Irritation 2, Eye Irritation 2A, Specific Target Organ Toxicity — Single Exposure 3 (Respiratory tract irritation) |
| NFPA 704 Rating | Health: 2, Flammability: 1, Instability: 0 |
Step-by-Step Disposal Protocol
The disposal of this compound must be handled as a hazardous waste stream. The following protocol outlines the necessary steps for its proper disposal.
Experimental Protocol: Waste Classification and Disposal
-
Hazardous Waste Determination:
-
This compound is not a listed hazardous waste under the EPA's F, K, P, or U lists.
-
It must be evaluated against the four characteristics of hazardous waste: ignitability, corrosivity, reactivity, and toxicity.
-
Ignitability (D001): The flash point of 200°C (392°F) is above the 140°F threshold, so it is not an ignitable hazardous waste.
-
Corrosivity (D002): There is no evidence to suggest this compound is corrosive.
-
Reactivity (D003): this compound is stable under normal conditions and does not exhibit reactive hazardous waste characteristics.
-
-
-
Waste Segregation and Collection:
-
Collect all this compound waste, including contaminated materials like gloves, weigh boats, and paper towels, in a designated and clearly labeled hazardous waste container.
-
The container must be made of a compatible material (e.g., polyethylene) and have a secure, tight-fitting lid.
-
Do not mix this compound waste with other waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.
-
-
Labeling:
-
Label the waste container with "Hazardous Waste," the full chemical name "this compound," and the specific hazard characteristics (e.g., "Toxic").
-
Include the date of accumulation.
-
-
Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area or central hazardous waste storage facility.
-
Ensure the storage area is well-ventilated, secure, and away from incompatible materials such as strong oxidizing agents and acids.
-
-
Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
The final disposal method will likely be incineration at a permitted facility.
-
Emergency Procedures
-
Spills: In the event of a spill, evacuate the area if necessary. Wearing appropriate PPE, sweep up the solid material and place it in a designated hazardous waste container. Avoid generating dust.
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes.
-
Skin: Wash off with soap and plenty of water.
-
Ingestion: If swallowed, call a poison control center or doctor immediately.
-
Inhalation: Move the person to fresh air.
-
Below is a diagram illustrating the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Guide to Handling 2-Phenylimidazole
For Immediate Reference: Essential Safety and Handling Protocols for 2-Phenylimidazole
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a solid chemical that can cause skin, eye, and respiratory irritation. It is also harmful if swallowed.[1][2] Therefore, stringent adherence to PPE protocols is mandatory.
Minimum PPE Requirements:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting EN166 or OSHA 29 CFR 1910.133 standards. A face shield should be worn over safety glasses when there is a risk of splashing. | Protects against dust particles and potential splashes of solutions containing this compound, which can cause serious eye irritation.[1] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile or Neoprene). Disposable nitrile gloves offer good protection against incidental contact. For prolonged contact or immersion, heavier-duty gloves should be considered. Always inspect gloves for tears or punctures before use. | Prevents skin irritation and absorption.[1] Since specific glove permeation data for this compound is not readily available, selecting gloves with broad chemical resistance is a prudent measure. |
| Body Protection | A fully buttoned, long-sleeved laboratory coat. | Protects skin from accidental contact with the chemical. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask) should be used if handling large quantities of the solid, if dust is generated, or if working in a poorly ventilated area.[1] | Minimizes the risk of respiratory tract irritation from inhaling dust particles. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial to minimize exposure and prevent contamination.
1. Preparation and Engineering Controls:
-
Ventilation: Always handle solid this compound in a well-ventilated area. For procedures that may generate dust, such as weighing or transferring, a certified chemical fume hood is required.
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.
-
Work Area: Keep the work area clean and uncluttered. Cover the work surface with absorbent, disposable bench paper.
2. Handling Solid this compound:
-
Weighing: Tare a tared container within the fume hood. Carefully add the desired amount of this compound to the container, avoiding the creation of dust.
-
Transfer: Use a spatula or other appropriate tool to transfer the solid. Avoid scooping in a manner that could aerosolize the powder.
3. Preparing Solutions:
-
Solvent Addition: When dissolving, add the solvent to the container with the pre-weighed this compound. This should also be done in a fume hood.
-
Mixing: Cap the container securely before mixing or sonicating to ensure the solid is fully dissolved.
4. Post-Handling:
-
Decontamination: Clean all equipment and the work surface thoroughly after use.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance. Treat all this compound waste as hazardous waste.
Waste Segregation and Collection:
| Waste Type | Collection Procedure | Container Labeling |
| Solid Waste | Collect un-used this compound and any contaminated solid materials (e.g., weighing paper, contaminated gloves, bench paper) in a dedicated, sealable, and clearly labeled hazardous waste container. | "Hazardous Waste," "this compound," and any other relevant hazard information. |
| Liquid Waste | Collect solutions containing this compound in a separate, sealed, and compatible hazardous waste container. Do not mix with other solvent waste streams unless permitted by your institution's EHS guidelines. | "Hazardous Waste," "this compound Solution," list of solvents and approximate concentrations, and relevant hazard information. |
| Sharps Waste | Any contaminated sharps (e.g., needles, broken glass) must be disposed of in a designated sharps container. | "Sharps," "Hazardous Waste," and "this compound Contamination." |
Disposal Protocol:
-
Collection: Collect waste at the point of generation in the appropriate, labeled containers.
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory. Ensure containers are kept closed except when adding waste.
-
Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Do not dispose of this compound down the drain or in the regular trash.
Emergency Procedures: Spills and Exposure
In Case of a Spill:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Assess: Evaluate the extent of the spill and refer to your laboratory's specific spill cleanup procedures.
-
Cleanup (for small, manageable spills):
-
Don appropriate PPE, including a respirator if necessary.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep or scoop the absorbed material into a labeled hazardous waste container. Avoid creating dust.
-
Decontaminate the spill area with soap and water, collecting the cleaning materials as hazardous waste.
-
In Case of Exposure:
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention. |
By adhering to these safety protocols, you can minimize the risks associated with handling this compound and contribute to a safer research environment for yourself and your colleagues. Always consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) for this compound before commencing any work.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
